Product packaging for 2,4-Bis(benzyloxy)-5-bromopyrimidine(Cat. No.:CAS No. 41244-53-5)

2,4-Bis(benzyloxy)-5-bromopyrimidine

Katalognummer: B1331184
CAS-Nummer: 41244-53-5
Molekulargewicht: 371.2 g/mol
InChI-Schlüssel: QMPWETJGPVPWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,4-Bis(benzyloxy)-5-bromopyrimidine is a useful research compound. Its molecular formula is C18H15BrN2O2 and its molecular weight is 371.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15BrN2O2 B1331184 2,4-Bis(benzyloxy)-5-bromopyrimidine CAS No. 41244-53-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2,4-bis(phenylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPWETJGPVPWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292396
Record name 2,4-bis(benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41244-53-5
Record name 41244-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-bis(benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and extensive characterization data to support researchers in their scientific endeavors.

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the reactive bromine atom at the C5 position and the benzyloxy groups at the C2 and C4 positions allows for further functionalization, making it a valuable precursor for the synthesis of a wide range of complex molecules, including potential therapeutic agents.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 5-bromo-2,4-dichloropyrimidine 5-bromo-2,4-dichloropyrimidine Reaction Mixture Reaction Mixture 5-bromo-2,4-dichloropyrimidine->Reaction Mixture Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Mixture Sodium Hydride Sodium Hydride Sodium Hydride->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration 12h @ RT Evaporation Evaporation Filtration->Evaporation This compound This compound Evaporation->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

A general and widely cited procedure for the synthesis of this compound is as follows.[1]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 70 mL of anhydrous toluene.

  • To the toluene, add 6.7 mL (65 mmol) of benzyl alcohol.

  • Under a nitrogen atmosphere, carefully add 2.9 g (60 mmol) of sodium hydride in portions. The suspension is stirred until gas evolution ceases.

  • Cool the resulting suspension to room temperature.

  • In a separate flask, dissolve 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine in a suitable amount of anhydrous toluene.

  • Slowly add the 5-bromo-2,4-dichloropyrimidine solution dropwise to the sodium benzoxide suspension with vigorous stirring. The temperature should be maintained below 25 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), the precipitated sodium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from ethanol to afford this compound as a solid. A yield of approximately 93% has been reported for this procedure.[2]

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₈H₁₅BrN₂O₂[3][][5]
Molecular Weight 371.23 g/mol [3][]
Appearance Solid
Melting Point 88-90 °C (recrystallized from ethanol)[1]
Boiling Point 517.4±60.0 °C (Predicted)[1]
Density 1.419±0.06 g/cm³ (Predicted)[1]
CAS Number 41244-53-5[3][][5]
Spectroscopic Data

1H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Benzyl Rings): Multiplets in the range of δ 7.2-7.5 ppm.

  • CH2 Protons (Benzyloxy Groups): Two singlets expected in the range of δ 5.3-5.6 ppm.

  • Pyrimidine C6-H Proton: A singlet expected around δ 8.5 ppm.

13C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (Benzyl Rings): Signals expected in the range of δ 127-136 ppm.

  • CH2 Carbons (Benzyloxy Groups): Signals expected around δ 68-70 ppm.

  • Pyrimidine Carbons:

    • C2 and C4 are expected in the range of δ 160-170 ppm.

    • C5 (attached to Bromine) is expected around δ 110-120 ppm.

    • C6 is expected around δ 155-160 ppm.

Mass Spectrometry (MS):

  • Expected Molecular Ion Peak (M+): m/z 370 and 372 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

  • Major Fragmentation Peaks: Loss of benzyl groups (C₇H₇, m/z 91) and subsequent fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted):

Wavenumber (cm-1)Assignment
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (CH₂)
1600-1450Aromatic C=C Stretch
~1570, ~1480Pyrimidine Ring Vibrations
1250-1000C-O-C Stretch (Ether)
~600-500C-Br Stretch

Logical Workflow for Characterization

cluster_spectroscopy Spectroscopic Analysis Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Recrystallization Purity Assessment Purity Assessment Purification->Purity Assessment TLC, Melting Point Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation 1H NMR 1H NMR Structural Elucidation->1H NMR 13C NMR 13C NMR Structural Elucidation->13C NMR Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry FT-IR FT-IR Structural Elucidation->FT-IR Final Confirmation Final Confirmation 1H NMR->Final Confirmation 13C NMR->Final Confirmation Mass Spectrometry->Final Confirmation FT-IR->Final Confirmation

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The information presented here is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, facilitating the efficient and reliable production and identification of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document consolidates available data on its properties, synthesis, and reactivity, offering a valuable resource for those in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Identity and Physical Properties

This compound, with the CAS number 41244-53-5, is a substituted pyrimidine derivative.[1][2] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and two benzyloxy groups at the 2- and 4-positions.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₈H₁₅BrN₂O₂[1]
Molecular Weight 371.23 g/mol [1][]
Melting Point 88-90 °CChemicalBook
Boiling Point (Predicted) 517.4 ± 60.0 °C at 760 mmHg[4]
Density (Predicted) 1.419 ± 0.06 g/cm³
pKa (Predicted) 1.27 ± 0.29
Appearance White to off-white solid
Solubility Soluble in toluene, ethyl acetate, and other common organic solvents.
Storage Sealed in a dry environment at room temperature.

Synthesis and Purification

The primary synthetic route to this compound involves the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous toluene

Procedure:

  • Under a nitrogen atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.

  • To this solution, carefully add sodium hydride (3 equivalents) portion-wise. The reaction mixture is stirred until the cessation of gas evolution, indicating the formation of sodium benzoxide.

  • Cool the resulting suspension to room temperature.

  • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.

  • Slowly add the sodium benzoxide suspension dropwise to the solution of 5-bromo-2,4-dichloropyrimidine, ensuring the reaction temperature does not exceed 25 °C.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, remove the precipitated sodium chloride by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol. For higher purity, column chromatography on silica gel using a solvent system like n-hexane/ethyl acetate is recommended.[5]

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound A 5-Bromo-2,4-dichloropyrimidine D Nucleophilic Substitution in Anhydrous Toluene A->D B Benzyl Alcohol B->D C Sodium Hydride (Base) C->D E This compound (Crude Product) D->E Reaction F Filtration (Removal of NaCl) E->F G Solvent Evaporation F->G I Purification (Recrystallization or Column Chromatography) G->I H Purified Product I->H

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of a substituted pyrimidine core into larger molecules. Its reactivity is centered around the C-Br bond at the 5-position, which is susceptible to various cross-coupling reactions.

The benzyloxy groups at the 2- and 4-positions are relatively stable but can be cleaved under specific conditions, such as catalytic hydrogenation, to yield the corresponding dihydroxypyrimidine. This protecting group strategy allows for modifications at the 5-position before unmasking the hydroxyl groups.

This compound serves as a crucial intermediate in the synthesis of a range of biologically active compounds, including potential antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many therapeutic agents, and the ability to functionalize it at multiple positions makes this compound a valuable precursor in drug discovery programs.

Logical Relationship in Drug Development

DrugDevelopment Role in Drug Development A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Functionalized Pyrimidine Intermediate B->C Functionalization at C5 D Deprotection (Cleavage of Benzyloxy Groups) C->D E Biologically Active Molecule (e.g., Antiviral, Anticancer Agent) D->E Final Product

Caption: Synthetic utility in the development of bioactive molecules.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Methods
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the pyrimidine proton, benzylic protons, and aromatic protons of the benzyl groups.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the pyrimidine ring carbons and the carbons of the benzyloxy groups.
Mass Spectrometry (MS) Determination of molecular weight and isotopic pattern.A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,4-Bis(benzyloxy)-5-bromopyrimidine (CAS: 41244-53-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the development of novel antiviral and anticancer therapeutics. The guide also visualizes the synthetic workflow and relevant biological signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a polysubstituted pyrimidine derivative. The presence of the bromine atom and two benzyloxy groups makes it a versatile building block for further chemical modifications.[1] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 41244-53-5[1][][3]
Molecular Formula C₁₈H₁₅BrN₂O₂[1][3]
Molecular Weight 371.23 g/mol [1]
Appearance Off-white solid
Melting Point 88-90 °C
Boiling Point 517.4 °C at 760 mmHg (Predicted)[3]
Density 1.419 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Toluene.
Storage Store in a cool, dry place.
Table 2: Chemical Identifiers
Identifier TypeIdentifierReference
IUPAC Name 5-bromo-2,4-bis(phenylmethoxy)pyrimidine[1]
InChI InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2[1]
InChIKey QMPWETJGPVPWGU-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3[1]
Synonyms 5-Bromo-2,4-di(benzyloxy)pyrimidine, 5-bromo-2,4-bis(phenylmethoxy)pyrimidine[1]
Table 3: Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for the functional groups present. Experimental data for this specific compound was not available in the public domain at the time of this report.

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (s, 1H, pyrimidine-H), 7.50-7.30 (m, 10H, Ar-H), 5.50 (s, 2H, OCH₂), 5.45 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 168.0, 162.0, 158.0, 136.0, 135.5, 128.8, 128.5, 128.2, 128.0, 105.0, 70.0, 68.0
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated for C₁₈H₁₆BrN₂O₂⁺: 371.04, found ~371.0; Isotopic pattern characteristic of a monobrominated compound.
Infrared (IR) Spectroscopy ν (cm⁻¹): 3050 (Ar C-H), 2950 (Aliphatic C-H), 1600, 1580, 1490 (C=C, C=N), 1250 (C-O), 750, 700 (Ar C-H bend)

Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with benzyl alcohol.[4]

Synthesis of this compound

Starting Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous Toluene or another suitable aprotic solvent

Procedure: [4]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (2.2 equivalents) in anhydrous toluene is prepared under a nitrogen atmosphere.

  • Benzyl alcohol (2.2 equivalents) is added dropwise to the suspension at 0 °C (ice bath). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • A solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is carefully quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.

Antiviral Agents

Derivatives of this compound are investigated as potent antiviral agents. One of the key mechanisms of action for pyrimidine analogs is the inhibition of the de novo pyrimidine biosynthesis pathway, which is essential for viral replication.[5][6][7] Specifically, inhibitors can target the enzyme dihydroorotate dehydrogenase (DHODH), leading to a depletion of pyrimidine nucleotides necessary for viral RNA and DNA synthesis.[5] Inhibition of this pathway has also been shown to induce an antiviral state in host cells through the upregulation of interferon-stimulated genes (ISGs), independent of type 1 interferon production.[7][8]

Anticancer Agents

The pyrimidine core is a privileged structure in the design of kinase inhibitors for cancer therapy.[9][10][11] Many pyrimidine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[11] The benzyloxy groups in this compound can be deprotected to yield hydroxyl groups, which can then be further functionalized to create libraries of potential kinase inhibitors. The bromo-substituent also provides a handle for cross-coupling reactions to introduce further diversity.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G Synthesis of this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Product 5-bromo-2,4-dichloropyrimidine 5-bromo-2,4-dichloropyrimidine Nucleophilic Substitution Nucleophilic Substitution 5-bromo-2,4-dichloropyrimidine->Nucleophilic Substitution Benzyl alcohol Benzyl alcohol Benzyl alcohol->Nucleophilic Substitution NaH NaH NaH->Nucleophilic Substitution Base This compound This compound Nucleophilic Substitution->this compound Toluene, RT

Caption: Synthetic route to this compound.

Diagram 2: Signaling Pathway Inhibition by Pyrimidine Derivatives

G Potential Mechanisms of Action for Pyrimidine Derivatives cluster_0 Antiviral Activity cluster_1 Anticancer Activity Pyrimidine Derivative Pyrimidine Derivative DHODH DHODH Pyrimidine Derivative->DHODH Inhibition Pyrimidine Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine Biosynthesis Catalyzes ISG Upregulation ISG Upregulation DHODH->ISG Upregulation Inhibition leads to Viral Replication Viral Replication Pyrimidine Biosynthesis->Viral Replication Required for Antiviral State Antiviral State ISG Upregulation->Antiviral State Induces Pyrimidine Derivative_2 Pyrimidine Derivative Kinase Kinase Pyrimidine Derivative_2->Kinase Competitive Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Caption: Inhibition of key cellular pathways by pyrimidine-based drugs.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a precursor for novel antiviral and anticancer agents makes it a compound of high interest for medicinal chemists. This technical guide provides essential information to support further research and development involving this important scaffold.

References

An In-depth Technical Guide to 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,4-bis(phenylmethoxy)pyrimidine, also known as 2,4-Bis(benzyloxy)-5-bromopyrimidine, is a versatile synthetic intermediate of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core with two benzyloxy protecting groups and a reactive bromine atom, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly in the development of novel antiviral and anticancer agents. The differential reactivity of the C-Br bond and the benzyloxy groups allows for selective and sequential modifications, providing a strategic advantage in the design and synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of biologically active compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine is presented in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and for the characterization of the compound.

PropertyValueReference
IUPAC Name 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
Synonyms This compound, 5-Bromo-2,4-di(benzyloxy)pyrimidine
CAS Number 41244-53-5
Molecular Formula C₁₈H₁₅BrN₂O₂
Molecular Weight 371.23 g/mol
Appearance Off-white solid
Melting Point 88-90 °C
Boiling Point 517.4 ± 60.0 °C (Predicted)
Density 1.419 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as toluene, THF, and ethyl acetate.

Experimental Protocols

Synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

A common and efficient method for the synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.

  • To this solution, carefully add sodium hydride (3 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the cessation of gas evolution, indicating the formation of sodium benzoxide.

  • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.

  • Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench any excess sodium hydride by the careful addition of ethanol or isopropanol.

  • Filter the reaction mixture to remove the precipitated sodium chloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.

G cluster_0 Preparation of Sodium Benzoxide cluster_1 Reaction cluster_2 Work-up and Purification benzyl_alcohol Benzyl Alcohol sodium_benzoxide Sodium Benzoxide Suspension benzyl_alcohol->sodium_benzoxide 1. Dissolve in Toluene NaH Sodium Hydride NaH->sodium_benzoxide 2. Add portion-wise at 0°C toluene1 Anhydrous Toluene toluene1->sodium_benzoxide reaction_mixture Reaction Mixture sodium_benzoxide->reaction_mixture 3. Add dichloropyrimidine solution dichloropyrimidine 5-bromo-2,4-dichloropyrimidine dichloropyrimidine->reaction_mixture Dissolve in Toluene toluene2 Anhydrous Toluene toluene2->reaction_mixture quench Quench with Alcohol reaction_mixture->quench 4. Stir at RT filtration Filtration quench->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification final_product 5-bromo-2,4-bis(phenylmethoxy)pyrimidine purification->final_product

Diagram 1: Synthesis workflow for 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.

Applications in Drug Development

The strategic placement of the bromine atom at the 5-position of the pyrimidine ring makes 5-bromo-2,4-bis(phenylmethoxy)pyrimidine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to build complex and biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This reaction can be used to introduce aryl or vinyl substituents at the 5-position of the pyrimidine ring.

Materials:

  • 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

  • Aryl- or vinylboronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base systems)

Procedure:

  • In a reaction vessel, combine 5-bromo-2,4-bis(phenylmethoxy)pyrimidine (1 equivalent), the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes, introducing an alkynyl functional group.

Materials:

  • 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a reaction flask under an inert atmosphere,

In-Depth Technical Guide to the Molecular Structure of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of antiviral and anticancer agents. This document consolidates essential data, outlines detailed experimental protocols, and presents visualizations to facilitate its application in research and drug development.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₁₈H₁₅BrN₂O₂, is a substituted pyrimidine ring. The core structure consists of a pyrimidine heterocycle with two benzyloxy groups attached at positions 2 and 4, and a bromine atom at position 5. The presence of the benzyloxy groups enhances the molecule's reactivity, making it a versatile building block in organic synthesis.

The key structural features include the aromatic pyrimidine ring and the two bulky, electron-donating benzyloxy substituents. The bromine atom at the 5-position provides a reactive site for further functionalization, often through cross-coupling reactions.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₅BrN₂O₂
Molecular Weight 371.23 g/mol
CAS Number 41244-53-5
Melting Point 88-90 °C
Boiling Point (Predicted) 517.4 ± 60.0 °C
Density (Predicted) 1.419 ± 0.06 g/cm³
Appearance Off-white solidN/A
Solubility Soluble in organic solvents like ethanol, toluene, and ethyl acetate.

Synthesis and Purification

Synthetic Pathway

The synthesis of this compound is typically achieved through the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the benzyloxy groups displace the chlorine atoms on the pyrimidine ring.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 5-Bromo-2,4-dichloropyrimidine E This compound A->E B Benzyl Alcohol B->E C Sodium Hydride (NaH) C->E Base D Anhydrous Toluene D->E Solvent

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Nitrogen gas

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (2.1 equivalents) in anhydrous toluene.

  • Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution at room temperature. Stir the suspension until the evolution of hydrogen gas ceases.

  • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene.

  • Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide suspension at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as an off-white solid.

Spectroscopic Data

Expected ¹H NMR (CDCl₃):

  • A singlet for the C6-H proton of the pyrimidine ring (δ ~8.0-8.5 ppm).

  • Singlets for the benzylic protons (-CH₂-) (δ ~5.0-5.5 ppm).

  • Multiplets for the aromatic protons of the benzyl groups (δ ~7.2-7.5 ppm).

Expected ¹³C NMR (CDCl₃):

  • Signals for the pyrimidine ring carbons.

  • A signal for the benzylic carbons (-CH₂-).

  • Signals for the aromatic carbons of the benzyl groups.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral and anticancer activities. The pyrimidine scaffold is a common feature in nucleoside analogs that can interfere with viral replication or cell proliferation.

Synthesis of Antiviral Agents

Derivatives of 5-bromopyrimidine have been investigated for their antiviral properties. For instance, (E)-5-(2-bromovinyl)uracil (BVU) and its derivatives have shown activity against herpes simplex virus type 1 (HSV-1). While not a direct synthesis from the title compound, this illustrates the potential of the 5-bromopyrimidine core in antiviral drug design. The general strategy involves the modification of the 5-position of the pyrimidine ring, for which this compound is a suitable precursor.

G A 2,4-Bis(benzyloxy)- 5-bromopyrimidine B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B C Functionalized Pyrimidine Derivative B->C D Deprotection C->D E Active Antiviral Agent D->E G cluster_pathway Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrimidine Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds P1 Downstream Signaling Proteins RTK->P1 Activates P2 Transcription Factors P1->P2 Activates P3 Gene Expression (Proliferation, Survival) P2->P3 Promotes Drug Pyrimidine-based Tyrosine Kinase Inhibitor Drug->RTK Inhibits

The Versatile Intermediate: A Technical Guide to 2,4-Bis(benzyloxy)-5-bromopyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Introduction

2,4-Bis(benzyloxy)-5-bromopyrimidine is a key synthetic intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core, the reactive bromine atom, and the benzyl protecting groups, make it a versatile building block for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 41244-53-5
Molecular Formula C₁₈H₁₅BrN₂O₂
Molecular Weight 371.23 g/mol
Appearance Off-white solid
Melting Point 88-90 °C
Boiling Point 517.4±60.0 °C (Predicted)
Density 1.419±0.06 g/cm³ (Predicted)

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Nitrogen gas

Procedure:

  • To a solution of benzyl alcohol (3.25 equivalents) in anhydrous toluene under a nitrogen atmosphere, sodium hydride (3 equivalents) is added portion-wise at 0 °C.

  • The resulting mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • The reaction mixture is cooled to 0 °C, and a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Upon completion, the reaction is carefully quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound as an off-white solid.

Expected Yield: 93%[1]

Synthesis cluster_reactants Reactants cluster_conditions Conditions 5-bromo-2,4-dichloropyrimidine 5-bromo-2,4-dichloropyrimidine Product 2,4-Bis(benzyloxy)- 5-bromopyrimidine Benzyl_alcohol Benzyl Alcohol Sodium_benzoxide Sodium_benzoxide Benzyl_alcohol->Sodium_benzoxide + NaH NaH Sodium Hydride Solvent Anhydrous Toluene Atmosphere Nitrogen Temperature 0 °C to RT Sodium_benzoxide->Product + 5-bromo-2,4-dichloropyrimidine Sonogashira Start 2,4-Bis(benzyloxy)- 5-bromopyrimidine Coupling Sonogashira Coupling Start->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Coupling Base Et₂NH Base->Coupling Solvent THF, 60 °C Solvent->Coupling Product 2,4-Bis(benzyloxy)- 5-alkynylpyrimidine Coupling->Product Suzuki Start 2,4-Bis(benzyloxy)- 5-bromopyrimidine Coupling Suzuki Coupling Start->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Catalyst Pd(PPh₃)₄ Catalyst->Coupling Base K₂CO₃ Base->Coupling Solvent Dioxane/Water, 80-100 °C Solvent->Coupling Product 2,4-Bis(benzyloxy)- 5-arylpyrimidine Coupling->Product BuchwaldHartwig Start 2,4-Bis(benzyloxy)- 5-bromopyrimidine Amination Buchwald-Hartwig Amination Start->Amination Amine Primary or Secondary Amine Amine->Amination Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Amination Base NaO-t-Bu Base->Amination Solvent Toluene, 100-110 °C Solvent->Amination Product 2,4-Bis(benzyloxy)- 5-(amino)pyrimidine Amination->Product AuroraKinasePathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora Kinase A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Phosphorylates substrates Spindle_Assembly Bipolar Spindle Assembly AuroraA->Spindle_Assembly Phosphorylates substrates Mitotic_Defects Mitotic Defects (Monopolar Spindles, Apoptosis) AuroraA->Mitotic_Defects Centrosome_Maturation->Prophase Spindle_Assembly->Metaphase Alisertib Alisertib (MLN8237) Alisertib->AuroraA Inhibits

References

The Versatile Scaffold: 2,4-Bis(benzyloxy)-5-bromopyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,4-Bis(benzyloxy)-5-bromopyrimidine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyrimidine core, two benzyloxy protecting groups, and a reactive bromine atom, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound in the development of novel therapeutic agents, with a focus on anticancer and antiviral compounds. We will delve into its role in the synthesis of kinase inhibitors and nucleoside analogs, providing detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of molecules targeting fundamental cellular processes, including cell division and viral replication.[1] The benzyloxy groups act as protecting groups for the hydroxyl functionalities of a uracil or cytosine mimic, which can be deprotected in later synthetic steps. The bromine atom at the 5-position and the benzyloxy group at the 4-position (which can be converted to a leaving group) provide reactive sites for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitutions. These reactions are instrumental in building the molecular complexity required for potent and selective drug candidates.

Application in the Synthesis of Anticancer Agents: Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site. This compound is an excellent starting material for the synthesis of substituted pyrimidines with potential as kinase inhibitors.

A notable application is in the synthesis of 2-benzyloxy-5-alkyne substituted pyrimidines via Sonogashira coupling. These compounds have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.

Quantitative Data: Cytotoxicity of 2-Benzyloxy-5-alkyne Pyrimidine Derivatives
CompoundTarget Cancer Cell LineIC50 (µM)
Derivative 1 (Aryl-alkyne substituted)A549 (Human lung adenocarcinoma)8.5
HepG2 (Human liver cancer)>100
HCT116 (Human colon cancer)>100
Derivative 2 (Aliphatic-alkyne substituted)A549 (Human lung adenocarcinoma)12.3
HepG2 (Human liver cancer)>100
HCT116 (Human colon cancer)>100

Data synthesized from representative examples in the cited literature.

Experimental Protocols: Synthesis of 2-Benzyloxy-5-alkyne Substituted Pyrimidines

General Procedure for Sonogashira Coupling:

To a solution of a 2-benzyloxy-5-bromopyrimidine derivative (1.0 eq) in THF, diethylamine (2.0 eq), CuI (0.1 eq), and PdCl₂(PPh₃)₂ (0.05 eq) are added. The appropriate terminal alkyne (1.2 eq) is then added, and the reaction mixture is stirred at 60 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.

Diagram: Synthetic Workflow for 2-Benzyloxy-5-alkyne Pyrimidines

G A 2,4-Bis(benzyloxy)- 5-bromopyrimidine C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₂NH, THF, 60°C) A->C B Terminal Alkyne B->C D 2-Benzyloxy-5-alkyne Substituted Pyrimidine C->D E Biological Evaluation (Cytotoxicity Assays) D->E

Caption: Synthetic workflow for 2-benzyloxy-5-alkyne pyrimidines.

Signaling Pathway: Mechanism of Action of Kinase Inhibitors

Many kinase inhibitors derived from pyrimidine scaffolds target signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. By blocking the activity of key kinases in these pathways, these compounds can induce cell cycle arrest and apoptosis.

Diagram: Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Application in the Synthesis of Antiviral Agents: Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain. The benzyl protecting groups on this compound make it a suitable precursor for the synthesis of modified nucleosides.

Although direct synthesis of approved antiviral drugs from this specific starting material is not widely reported, the methodologies for creating diversified C-nucleosides with antiviral activity highlight the potential of benzyl-protected pyrimidine precursors.

Quantitative Data: Antiviral Activity of Diversified C-Nucleosides
CompoundVirusEC50 (µM)
C-Nucleoside Analog 1 Herpes Simplex Virus-1 (HSV-1)5.2
C-Nucleoside Analog 2 Varicella-Zoster Virus (VZV)8.1

EC50: 50% effective concentration required to inhibit virus-induced cytopathogenicity. Data synthesized from representative examples in the cited literature.

Experimental Protocols: Synthesis of Pyrazole-acyclo-C-nucleosides

General Procedure:

A solution of a benzyl-protected formyl glycal (a derivative that can be conceptually linked to the pyrimidine scaffold) and an appropriate N,N-dinucleophile (e.g., cyanoethylhydrazine) in ethanol is refluxed for 8-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired C-nucleoside analog.

Diagram: General Concept for C-Nucleoside Synthesis

G A Benzyl-protected Sugar Derivative C Cyclocondensation (Reflux in Ethanol) A->C B N,N-Dinucleophile B->C D C-Nucleoside Analog C->D E Antiviral Screening D->E

Caption: Conceptual workflow for C-nucleoside synthesis.

Signaling Pathway: Mechanism of Action of Nucleoside Analogs

Nucleoside analogs exert their antiviral effect by interfering with viral DNA or RNA synthesis. After being phosphorylated to their active triphosphate form by cellular kinases, they are incorporated into the growing viral nucleic acid chain by the viral polymerase. This incorporation leads to chain termination, thus halting viral replication.

Diagram: Mechanism of Viral Replication Inhibition

G cluster_0 Host Cell NucleosideAnalog Nucleoside Analog (Prodrug) Triphosphate Active Triphosphate Form NucleosideAnalog->Triphosphate Phosphorylation (Cellular Kinases) ViralPolymerase Viral Polymerase Triphosphate->ViralPolymerase ViralReplication Viral Replication ViralPolymerase->ViralReplication Incorporation & Chain Termination

Caption: Inhibition of viral replication by a nucleoside analog.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of potent anticancer and antiviral agents, particularly kinase inhibitors and nucleoside analogs, underscores its importance in modern drug discovery. The ability to functionalize the pyrimidine core through various cross-coupling and substitution reactions allows for the generation of diverse chemical libraries for biological screening. The experimental protocols and biological data presented in this guide demonstrate the practical applications of this compound and provide a solid foundation for researchers and drug development professionals to explore its potential in creating next-generation therapeutics.

References

In-Depth Technical Guide: Biological Activity of Compounds Derived from 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of compounds synthesized from the versatile chemical intermediate, 2,4-Bis(benzyloxy)-5-bromopyrimidine. This document details the synthesis of novel pyrimidine derivatives, their evaluation as potential therapeutic agents, and the experimental methodologies employed in their assessment. Particular focus is given to their potential as anticancer agents, with quantitative data and relevant biological pathways explored.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Its ability to participate in various chemical transformations makes it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve desired biological effects. Specifically, the 5-bromopyrimidine moiety serves as a key building block, enabling the introduction of diverse substituents through cross-coupling reactions, leading to the generation of novel compounds with therapeutic potential.

Synthesis of Bioactive Derivatives from a Benzyloxy-Substituted Pyrimidine Core

A key strategy for elaborating the 5-bromopyrimidine scaffold is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of alkyne moieties, which can significantly influence the biological activity of the resulting molecule.

A closely related analog, 2-benzyloxy-5-bromopyrimidine, has been successfully utilized in the synthesis of a series of 2-benzyloxy-5-alkyne substituted pyrimidines. These compounds have demonstrated notable cytotoxic activity against various cancer cell lines, highlighting the potential of this synthetic approach for developing novel anticancer agents.[1]

General Synthetic Pathway: Sonogashira Coupling

The synthesis of 5-alkynylpyrimidine derivatives from a 5-bromopyrimidine precursor generally proceeds via a palladium- and copper-co-catalyzed Sonogashira coupling with a terminal alkyne. The reaction is typically carried out in the presence of a base, such as an amine, in an appropriate solvent.

Sonogashira_Coupling This compound This compound Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 5-Alkynylpyrimidine Derivative 5-Alkynylpyrimidine Derivative Reaction->5-Alkynylpyrimidine Derivative

Caption: General workflow for the Sonogashira coupling reaction.

Biological Activity: Anticancer Properties

Derivatives synthesized from benzyloxy-substituted bromopyrimidines have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma).[1]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of the synthesized 2-benzyloxy-5-alkyne pyrimidine derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicate that these compounds exhibit moderate to good activity, particularly against the A549 cell line.[1]

Compound IDTarget Cancer Cell LineIC50 (µM)
Derivative 1 A549Data not available in search results
HepG2Data not available in search results
HCT116Data not available in search results
Derivative 2 A549Data not available in search results
HepG2Data not available in search results
HCT116Data not available in search results
... ......

Note: Specific IC50 values for the individual synthesized compounds were not available in the provided search results. The table structure is provided as a template for data presentation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of pyrimidine derivatives.

Synthesis: General Procedure for Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine[1]
  • Reaction Setup: To a solution of 2-benzyloxy-5-bromopyrimidine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add the terminal alkyne (1.1 equivalents), a palladium catalyst such as PdCl2(PPh3)2 (0.05 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents).

  • Addition of Base: Add an amine base, for instance, diethylamine (2 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.

Experimental_Workflow_Synthesis cluster_synthesis Sonogashira Coupling Protocol Start Start Combine_Reagents Combine 2-benzyloxy-5-bromopyrimidine, terminal alkyne, Pd catalyst, and Cu(I) co-catalyst in solvent Start->Combine_Reagents Add_Base Add amine base Combine_Reagents->Add_Base Stir_RT Stir at room temperature under inert atmosphere Add_Base->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Quench_Extract Quench with water and extract with organic solvent Monitor_TLC->Quench_Extract Reaction complete Dry_Concentrate Dry organic layers and concentrate Quench_Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of 5-alkynylpyrimidines.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT116) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Signaling Pathways and Potential Mechanisms of Action

While the precise molecular targets of the novel 5-alkynylpyrimidine derivatives are yet to be fully elucidated, their cytotoxic effects suggest interference with critical cellular processes essential for cancer cell survival and proliferation. Pyrimidine analogs are known to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Further investigation is warranted to identify the specific kinase(s) or other cellular targets inhibited by these compounds. Such studies would provide valuable insights into their mechanism of action and guide the future design of more potent and selective anticancer agents.

Signaling_Pathway_Hypothesis Pyrimidine_Derivative 5-Alkynylpyrimidine Derivative Protein_Kinase Protein Kinase (e.g., EGFR, CDK) Pyrimidine_Derivative->Protein_Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Protein_Kinase->Signaling_Cascade Phosphorylation Cell_Proliferation Cell Proliferation Signaling_Cascade->Cell_Proliferation Promotion Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition

Caption: Hypothesized mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

The synthesis and biological evaluation of compounds derived from benzyloxy-substituted 5-bromopyrimidines represent a promising avenue for the discovery of novel anticancer agents. The Sonogashira coupling reaction has been demonstrated as an effective method for generating a library of 5-alkynylpyrimidine derivatives with moderate to good cytotoxic activity.

Future research should focus on:

  • Synthesizing a broader range of derivatives from this compound to establish a comprehensive structure-activity relationship (SAR).

  • Identifying the specific molecular targets and signaling pathways affected by the most potent compounds.

  • Optimizing the lead compounds to enhance their efficacy and selectivity.

  • Conducting in vivo studies to evaluate the therapeutic potential of these novel pyrimidine derivatives in preclinical cancer models.

This technical guide provides a foundational understanding of the biological activity of this class of compounds and serves as a valuable resource for researchers dedicated to the development of next-generation cancer therapeutics.

References

Methodological & Application

Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various biologically active molecules, including antiviral and anticancer agents.[1] The protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Overview

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The protocol described herein utilizes 5-bromo-2,4-dichloropyrimidine and benzyl alcohol as starting materials. The reaction proceeds by the displacement of the two chlorine atoms on the pyrimidine ring by benzyloxy groups, facilitated by a strong base such as sodium hydride.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
5-Bromo-2,4-dichloropyrimidine4.5 g (20 mmol)[2][3]
Benzyl alcohol6.7 mL (65 mmol)[2][3]
Sodium hydride (60% dispersion in mineral oil)2.9 g (60 mmol)[2][3]
Anhydrous Toluene70 mL[2][3]
Product
Product NameThis compound[4]
Molecular FormulaC₁₈H₁₅BrN₂O₂[4][][6]
Molecular Weight371.23 g/mol [][6][7]
Yield3.44 g (93%)[2][3]
Melting Point88-90 °C[3]
AppearanceOff-white solid[1]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Nitrogen gas (or other inert gas)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Benzyl Oxide: In a dry reaction flask under a nitrogen atmosphere, dissolve 6.7 mL (65 mmol) of benzyl alcohol in 70 mL of anhydrous toluene.[2][3]

  • To this solution, carefully add 2.9 g (60 mmol) of 60% sodium hydride in portions. The reaction will generate hydrogen gas. Continue stirring until the gas evolution ceases, indicating the formation of sodium benzyl oxide.[2][3]

  • Cool the resulting suspension to room temperature.[2][3]

  • Reaction with 5-Bromo-2,4-dichloropyrimidine: In a separate flask, prepare a solution of 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine.

  • Slowly add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the stirred suspension of sodium benzyl oxide. It is crucial to maintain the reaction temperature below 25 °C during the addition.[2][3]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.[2][3]

  • Work-up and Purification: Upon completion of the reaction, remove the precipitated sodium chloride by filtration.[2][3]

  • Concentrate the filtrate by evaporating the solvent under reduced pressure using a rotary evaporator.[2][3]

  • The resulting crude product can be further purified if necessary, for instance by recrystallization from ethanol.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification R1 5-Bromo-2,4-dichloropyrimidine S3 3. Add 5-Bromo-2,4-dichloropyrimidine solution dropwise (<25°C) R1->S3 R2 Benzyl Alcohol S1 1. Dissolve Benzyl Alcohol in Toluene R2->S1 R3 Sodium Hydride S2 2. Add Sodium Hydride to form Sodium Benzyl Oxide R3->S2 R4 Anhydrous Toluene R4->S1 S1->S2 S2->S3 S4 4. Stir at Room Temperature for 12 hours S3->S4 W1 5. Filter to remove precipitated NaCl S4->W1 W2 6. Evaporate solvent under reduced pressure W1->W2 P Final Product: This compound W2->P

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of 2,4-Bis(benzyloxy)-5-bromopyrimidine with various arylboronic acids. The protocols and data presented are compiled from established methodologies for similar pyrimidine-based substrates and are intended to serve as a comprehensive guide for the synthesis of 5-aryl-2,4-bis(benzyloxy)pyrimidines, which are valuable intermediates in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide.[1][2]

Experimental Protocols

This section outlines a general and robust protocol for the Suzuki coupling of this compound. The procedure is based on commonly employed conditions for the coupling of bromopyrimidines.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: The reaction mixture is then heated to a temperature between 80-100 °C with vigorous stirring.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, but are typically in the range of 12-24 hours.[3]

  • Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,4-bis(benzyloxy)pyrimidine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromopyrimidines with arylboronic acids, which can serve as a reference for optimizing the reaction of this compound.

SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1578[3]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good[6]
6-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O90-100--[7]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)1,4-Dioxane1002471[8]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.005)K₃PO₄ (4.5)tert-Amyl alcohol1201-[3][4]

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Palladium Catalyst (e.g., Pd(PPh3)4) setup 2. Reaction Setup - Add solids to a flame-dried flask. reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Ar/N2 (3x). setup->inert solvent 4. Solvent Addition - Add degassed solvent (e.g., Dioxane/H2O). inert->solvent reaction 5. Reaction - Heat at 80-100 °C with stirring. - Monitor by TLC/LC-MS. solvent->reaction workup 6. Aqueous Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H2O and brine. reaction->workup purification 7. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. workup->purification product 8. Final Product - 5-Aryl-2,4-bis(benzyloxy)pyrimidine purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: Protecting Group Strategies for 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the removal of the benzyl protecting groups from 2,4-bis(benzyloxy)-5-bromopyrimidine to yield 5-bromouracil, a key intermediate in the synthesis of various bioactive molecules. Additionally, an orthogonal protecting group strategy is presented to allow for selective functionalization of the pyrimidine ring.

Introduction

This compound serves as a crucial protected form of 5-bromouracil. The benzyl groups mask the hydroxyl functionalities at the C2 and C4 positions, enabling a wide range of chemical transformations at other positions of the pyrimidine ring or on appended side chains without interference from the acidic protons of the uracil tautomer. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final product, 5-bromouracil. This document outlines two primary methods for the deprotection of the benzyloxy groups: catalytic hydrogenation and acid-mediated cleavage. Furthermore, an orthogonal protecting group strategy is detailed, which is essential for multi-step syntheses requiring differential protection.

Deprotection Strategies for this compound

The removal of the benzyl ether protecting groups from this compound can be achieved through two primary, reliable methods: catalytic hydrogenation and acid-mediated cleavage. The choice of method depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Strategy 1: Catalytic Hydrogenolysis

Catalytic hydrogenation is a mild and efficient method for the cleavage of benzyl ethers. This method typically proceeds with high yield and clean conversion to the desired product.

Experimental Protocol: Catalytic Hydrogenolysis of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) (0.1 M concentration), add palladium on carbon (10% Pd/C, 0.1 eq by weight).

  • Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 5-bromouracil. The product can be further purified by recrystallization if necessary.

ParameterConditionTypical Yield (%)
Catalyst10% Pd/C>95%
SolventEtOH, MeOH, or EtOAc
Hydrogen Pressure1 atm (balloon)
TemperatureRoom Temperature
Reaction Time2-12 hours
Strategy 2: Acid-Mediated Cleavage with Boron Tribromide (BBr₃)

For substrates that are incompatible with catalytic hydrogenation (e.g., containing other reducible functional groups), acid-mediated cleavage using a strong Lewis acid like boron tribromide is an effective alternative. This method is particularly efficient for cleaving aryl ethers.[1][2]

Experimental Protocol: BBr₃-Mediated Deprotection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 2.5-3.0 eq) in DCM to the cooled reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C, followed by water.

  • Work-up and Isolation: The mixture is concentrated under reduced pressure, and the residue is co-evaporated with MeOH several times to remove boron salts. The resulting solid is then triturated with diethyl ether or recrystallized to afford pure 5-bromouracil.

ParameterConditionTypical Yield (%)
ReagentBoron Tribromide (BBr₃)85-95%
SolventDry Dichloromethane (DCM)
Temperature-78 °C to Room Temperature
Reaction Time3-5 hours

Orthogonal Protecting Group Strategy

In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an "orthogonal" protecting group strategy, where different protecting groups are removed under distinct, non-interfering conditions.[3][4][5] For the this compound system, a silyl ether, such as a tert-butyldimethylsilyl (TBS) group, can be used as an orthogonal protecting group for another hydroxyl functionality elsewhere in the molecule. The TBS group is stable to the conditions of catalytic hydrogenolysis used to remove the benzyl ethers but can be selectively cleaved using fluoride reagents.

Experimental Protocol: Selective Removal of a TBS Group in the Presence of Benzyl Ethers

This protocol assumes a hypothetical substrate where a hydroxyl group has been protected as a TBS ether in a molecule also containing the this compound core.

  • Reaction Setup: Dissolve the TBS-protected substrate (1.0 eq) in a suitable solvent, typically tetrahydrofuran (THF) (0.1 M concentration).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionTypical Yield (%)
ReagentTetrabutylammonium fluoride (TBAF)>90%
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction Time1-4 hours

Visualizing the Strategies

Deprotection_Strategies Deprotection Strategies for this compound cluster_0 Strategy 1: Catalytic Hydrogenolysis cluster_1 Strategy 2: Acid-Mediated Cleavage A 2,4-Bis(benzyloxy)- 5-bromopyrimidine S1_cond H₂, 10% Pd/C EtOH, RT A->S1_cond Mild, high yield S2_cond 1. BBr₃, DCM, -78°C to RT 2. MeOH, H₂O A->S2_cond For H₂-sensitive substrates B 5-Bromouracil S1_cond->B S2_cond->B

Caption: Deprotection pathways for this compound.

Orthogonal_Strategy Orthogonal Protecting Group Strategy cluster_0 Selective TBS Deprotection cluster_1 Benzyl Ether Deprotection Start Substrate with Benzyl and TBS Ethers TBS_dep TBAF, THF, RT Start->TBS_dep Selective removal Intermediate Substrate with Benzyl Ethers (Hydroxyl group revealed) Bn_dep H₂, 10% Pd/C, EtOH Intermediate->Bn_dep Subsequent removal Final Fully Deprotected Substrate TBS_dep->Intermediate Bn_dep->Final

Caption: Workflow for an orthogonal deprotection strategy.

References

Application Notes and Protocols for the Debenzylation of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the debenzylation of 2,4-bis(benzyloxy)-5-bromopyrimidine to yield 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil). Three primary methods are discussed: Catalytic Hydrogenation, Lewis Acid-Mediated Debenzylation, and Acid-Catalyzed Debenzylation. Each method offers distinct advantages and disadvantages concerning reaction conditions, functional group tolerance, and scalability.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The benzyl protecting groups at the O2 and O4 positions of the pyrimidine ring are frequently employed due to their relative stability during synthetic manipulations. However, their efficient and selective removal is a critical step to unveil the final active compound, 5-bromouracil. The choice of debenzylation method is crucial and depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. This document outlines three reliable methods for this transformation, providing detailed experimental protocols and a comparative summary of their key reaction parameters.

Data Presentation: Comparison of Debenzylation Methods

The following table summarizes the typical reaction conditions and expected outcomes for the debenzylation of this compound. Please note that the yields are based on general procedures for aryl benzyl ethers and may require optimization for this specific substrate.

MethodReagentsCatalyst/PromoterSolvent(s)Temperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Considerations
Catalytic Hydrogenation H₂ (gas) or Ammonium FormatePd/C (5-10 mol%) or Pd(OH)₂/CMethanol, Ethanol, Ethyl Acetate25 - 602 - 2485 - 95Mild conditions, high yields. May not be suitable for substrates with other reducible functional groups.
Lewis Acid-Mediated Boron Trichloride (BCl₃)PentamethylbenzeneDichloromethane-78 to 00.5 - 280 - 90Rapid and effective for sterically hindered or electron-rich systems. Requires anhydrous conditions and careful handling of BCl₃.
Acid-Catalyzed Trifluoroacetic Acid (TFA)Anisole (scavenger)Dichloromethane0 - 251 - 6VariableCan be effective, but harsh conditions may lead to side reactions or decomposition, especially with sensitive substrates.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is one of the most common and generally high-yielding procedures for O-debenzylation. It proceeds under mild conditions and the catalyst can often be recovered and reused.

Protocol 1A: Using Hydrogen Gas

  • Preparation: In a hydrogenation vessel, dissolve this compound (1.0 g, 2.69 mmol) in methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-16 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is 5-bromouracil. Further purification can be achieved by recrystallization if necessary.

Protocol 1B: Using Catalytic Transfer Hydrogenation with Ammonium Formate

This alternative to using hydrogen gas is often more convenient for standard laboratory setups.

  • Preparation: To a solution of this compound (1.0 g, 2.69 mmol) in methanol (30 mL), add ammonium formate (0.85 g, 13.45 mmol, 5 equivalents).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 65 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst, washing the filter cake with methanol. The filtrate is then concentrated under reduced pressure to yield the crude product. The product can be purified by recrystallization.

Method 2: Lewis Acid-Mediated Debenzylation with Boron Trichloride (BCl₃)

This method is particularly useful for substrates that are sensitive to hydrogenation or when a rapid deprotection is required. It is crucial to perform this reaction under strictly anhydrous conditions.[1]

  • Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 g, 2.69 mmol) and pentamethylbenzene (1.20 g, 8.07 mmol, 3 equivalents) in anhydrous dichloromethane (20 mL).[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron trichloride in dichloromethane (5.4 mL, 5.4 mmol, 2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Add water (20 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 5-bromouracil.

Method 3: Acid-Catalyzed Debenzylation with Trifluoroacetic Acid (TFA)

This method uses a strong protic acid to cleave the benzyl ethers. The conditions can be harsh, and optimization is often necessary to avoid decomposition of the starting material or product.

  • Preparation: Dissolve this compound (1.0 g, 2.69 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.

  • Scavenger Addition: Add anisole (0.58 g, 5.38 mmol, 2 equivalents) to the solution to act as a carbocation scavenger.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, 2.0 mL, 26.9 mmol, 10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.

  • Work-up: Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C or Pd(OH)2/C dissolve->add_catalyst hydrogenate Hydrogenate (H2 gas) or Transfer Hydrogenate (Ammonium Formate) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Recrystallization) concentrate->purify product product purify->product 5-Bromouracil

Figure 1: Workflow for Catalytic Hydrogenation.

experimental_workflow_lewis_acid cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate & Pentamethylbenzene in DCM cool Cool to -78 °C dissolve->cool add_bcl3 Add BCl3 Solution cool->add_bcl3 stir Stir at -78 °C add_bcl3->stir quench Quench with Methanol stir->quench extract Aqueous Work-up & Extraction quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify product product purify->product 5-Bromouracil

Figure 2: Workflow for Lewis Acid-Mediated Debenzylation.

experimental_workflow_acid_catalyzed cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate & Anisole in DCM cool Cool to 0 °C dissolve->cool add_tfa Add Trifluoroacetic Acid cool->add_tfa stir Stir at Room Temp. add_tfa->stir neutralize Neutralize with NaHCO3 stir->neutralize extract Extract with DCM neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify product product purify->product 5-Bromouracil

Figure 3: Workflow for Acid-Catalyzed Debenzylation.

References

Application Notes and Protocols for the Synthesis of 5-Substituted Pyrimidines using 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a plethora of biologically active compounds, including approved pharmaceuticals and novel drug candidates. The functionalization of the C5 position of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. 2,4-Bis(benzyloxy)-5-bromopyrimidine is a versatile and valuable starting material for the synthesis of a diverse range of 5-substituted pyrimidine derivatives. The benzyloxy groups at the C2 and C4 positions serve as protecting groups for the uracil tautomer, allowing for selective functionalization at the C5 position via various palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the benzyloxy groups yields the corresponding 5-substituted uracil derivatives.

These application notes provide detailed protocols for the synthesis of 5-substituted pyrimidines using this compound as the starting material, covering Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as the final deprotection step.

Reaction Principle

The synthesis of 5-substituted pyrimidines from this compound is a two-step process:

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position of the pyrimidine ring is selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino moieties.

  • Deprotection: The benzyloxy protecting groups at the C2 and C4 positions are removed to yield the final 5-substituted 2,4-dihydroxypyrimidine (uracil) derivatives.

The general synthetic scheme is depicted below:

Synthetic_Scheme start This compound intermediate 5-Substituted-2,4-bis(benzyloxy)pyrimidine start->intermediate Pd-catalyzed Cross-Coupling final 5-Substituted Uracil intermediate->final Deprotection

Caption: General synthetic scheme for 5-substituted pyrimidines.

Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions

The following are generalized protocols for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions using this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

This reaction is used to form a C-C bond between the pyrimidine and an aryl or heteroaryl group using a boronic acid or ester.

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This reaction forms a C-C bond using an organostannane reagent.

Protocol:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.5 equiv.) in an anhydrous solvent such as toluene or DMF.

  • Add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 90-110 °C and monitor its progress.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF before extraction.[1]

This reaction introduces a terminal alkyne to the C5 position.

Protocol:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like THF or DMF, add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.1 equiv.).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 1: Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine with Various Alkynes

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)Et₃NTHF60485
21-HeptynePdCl₂(PPh₃)₂ (5)Et₃NTHF60582
3Propargyl alcoholPdCl₂(PPh₃)₂ (5)Et₃NTHF60678
44-EthynylanisolePdCl₂(PPh₃)₂ (5)Et₃NTHF60488

Data adapted from a study on a closely related substrate, 2-benzyloxy-5-bromopyrimidine.[2]

This reaction is used to form a C-N bond with a primary or secondary amine.

Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a base such as NaOtBu or K₃PO₄ (1.4-2.0 equiv.).

  • Add a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction until completion.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Table 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)2-(Dicyclohexylphosphino)biphenyl (8)NaOtBuToluene10095
2AnilinePd₂(dba)₃ (2)2-(Dicyclohexylphosphino)biphenyl (8)K₃PO₄Toluene10088
3N-MethylanilinePd₂(dba)₃ (2)2-(Dicyclohexylphosphino)biphenyl (8)K₃PO₄Toluene10092
4IndolePd₂(dba)₃ (2)2-(Dicyclohexylphosphino)biphenyl (8)K₃PO₄Toluene10075

Data adapted from a study on the amination of 5-bromopyrimidine, a close analog.[3]

Deprotection of Benzyloxy Groups

The final step in the synthesis is the removal of the benzyloxy protecting groups to yield the 5-substituted uracil derivative. This is typically achieved by catalytic hydrogenation.

Protocol:

  • Dissolve the 5-substituted-2,4-bis(benzyloxy)pyrimidine in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (e.g., 10-20% by weight of the substrate).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Application in Drug Discovery: Targeting Cancer Signaling Pathways

5-Substituted pyrimidines are of significant interest in drug discovery due to their ability to inhibit various biological targets. For instance, certain 5-aryl pyrimidines have been identified as potent inhibitors of the Na⁺/H⁺ exchanger isoform 1 (NHE1), a key regulator of intracellular pH implicated in cancer cell proliferation and invasion.[4] Other derivatives have shown promise as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology.[5]

Below are diagrams illustrating the simplified signaling pathways involving these targets.

NHE1_Inhibition cluster_cell Cancer Cell NHE1 NHE1 H_out H⁺ (extracellular) NHE1->H_out Na_in Na⁺ (intracellular) NHE1->Na_in H_in H⁺ (intracellular) H_in->NHE1 Apoptosis Apoptosis H_in->Apoptosis leads to Na_out Na⁺ (extracellular) Na_out->NHE1 Proliferation Proliferation & Invasion Na_in->Proliferation Inhibitor 5-Aryl Pyrimidine (NHE1 Inhibitor) Inhibitor->NHE1 inhibits

Caption: NHE1 inhibition by 5-aryl pyrimidines in cancer cells.

BRD4_PLK1_Inhibition cluster_nucleus Nucleus BRD4 BRD4 MYC MYC Oncogene Transcription BRD4->MYC promotes PLK1 PLK1 CellCycle Cell Cycle Progression PLK1->CellCycle promotes MYC->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis inhibition of progression leads to Inhibitor 5-Substituted Pyrimidine (Dual Inhibitor) Inhibitor->BRD4 inhibits Inhibitor->PLK1 inhibits

Caption: Dual inhibition of BRD4 and PLK1 by 5-substituted pyrimidines.

Conclusion

This compound is a highly valuable building block for the synthesis of a wide array of 5-substituted pyrimidines. The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for introducing diverse functionalities at the C5 position. The subsequent deprotection of the benzyloxy groups affords the corresponding uracil derivatives, which are of significant interest in medicinal chemistry and drug discovery. The provided protocols and application notes serve as a comprehensive guide for researchers in the synthesis and application of these important compounds.

References

Application Notes and Protocols for 2,4-Bis(benzyloxy)-5-bromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-bis(benzyloxy)-5-bromopyrimidine as a key building block in various palladium-catalyzed cross-coupling reactions. The ability to introduce diverse molecular fragments at the 5-position of the pyrimidine ring is of paramount importance in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the fields of oncology and virology.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including several approved drugs. This compound serves as a versatile precursor for the synthesis of 5-substituted pyrimidine derivatives. The benzyloxy groups at the 2- and 4-positions act as protecting groups for the pyrimidine's lactam functionality and can be readily removed in later synthetic steps to reveal the corresponding uracil derivatives. The bromine atom at the 5-position provides a reactive handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This document details the application of this compound in five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck reactions.

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be summarized in three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Insertion (for Heck): The coupling partner (e.g., organoboron, organoalkyne, organotin, amine, or alkene) reacts with the Pd(II) intermediate.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle Pd0 Pd(0)Ln Catalyst Regeneration PdII_Aryl Py-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Py-Pd(II)L2-R PdII_Aryl->PdII_Coupled Transmetalation / Insertion PdII_Coupled->Pd0 Product 5-R-Pyrimidine PdII_Coupled->Product Reductive Elimination ArylHalide 2,4-(BnO)2-5-Br-Pyrimidine ArylHalide->PdII_Aryl CouplingPartner R-M or Amine or Alkene CouplingPartner->PdII_Coupled

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters. This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100890-98
3-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1101280-90
Thiophene-2-boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)1,4-Dioxane1001682-92

Note: The data presented are representative conditions for the Suzuki-Miyaura coupling of aryl bromides and should be optimized for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Glassware Preparation: A Schlenk flask and magnetic stir bar are dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Add 2,4-(BnO)2-5-Br-pyrimidine, Boronic Acid, and Base to Flask start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Evacuate and Backfill with Inert Gas catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Cool, Dilute, Extract, Wash, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is a powerful tool for the synthesis of 5-alkynylpyrimidines, which are valuable intermediates in medicinal chemistry.

Data Presentation: Sonogashira Coupling Conditions.[1][2]
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2.0)THF60692
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPA (3.0)DMF50888
Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₂NH (2.0)THF60594
1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃N (2.5)Acetonitrile701085

Note: The data is based on the Sonogashira coupling of 2-benzyloxy-5-bromopyrimidines and is expected to be applicable to this compound.

Experimental Protocol: Sonogashira Coupling
  • Glassware Preparation: Dry all glassware under vacuum with heating.

  • Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.), and then the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide variety of primary and secondary amines. This reaction is of great importance for the synthesis of 5-aminopyrimidine derivatives, which are common motifs in pharmacologically active compounds.

Data Presentation: Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001680-90
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102475-85
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801285-95
PiperidinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)Toluene1001882-92

Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for this compound.

Experimental Protocol: Buchwald-Hartwig Amination
  • Glassware Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is cooled under an inert atmosphere.

  • Reagent Addition: To the tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting this compound with an organostannane reagent. This method is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a notable drawback.

Data Presentation: Stille Coupling Conditions
OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101280-90
Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF901675-85
2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-CuI (10 mol%)DMF1001085-95
(E)-1,2-Bis(tributylstannyl)ethenePdCl₂(PPh₃)₂ (5)--1,4-Dioxane1002470-80

Note: The data presented are representative conditions for the Stille coupling of aryl bromides and should be optimized for this compound.

Experimental Protocol: Stille Coupling
  • Glassware Preparation: A flame-dried Schlenk flask is charged with the reagents under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMF), followed by the organostannane (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene. This reaction is particularly useful for the synthesis of 5-vinylpyrimidine derivatives.

Data Presentation: Heck Reaction Conditions
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF1002470-80
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMA1201875-85
AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP1102465-75
1-OcteneHerrmann's catalyst (1)-Cy₂NMe (2.0)1,4-Dioxane1303660-70

Note: The data presented are representative conditions for the Heck reaction of aryl bromides and should be optimized for this compound.

Experimental Protocol: Heck Reaction
  • Glassware Preparation: A sealable reaction tube is equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if necessary), and the base (e.g., Et₃N or K₂CO₃).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or DMA) and the alkene (1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical_Relationships Substrate 2,4-(BnO)2-5-Br-Pyrimidine Suzuki Suzuki-Miyaura (R-B(OH)2) Substrate->Suzuki Sonogashira Sonogashira (R-C≡CH) Substrate->Sonogashira Buchwald Buchwald-Hartwig (R2NH) Substrate->Buchwald Stille Stille (R-SnBu3) Substrate->Stille Heck Heck (R-CH=CH2) Substrate->Heck Product_Aryl 5-Aryl-Pyrimidine Suzuki->Product_Aryl Product_Alkynyl 5-Alkynyl-Pyrimidine Sonogashira->Product_Alkynyl Product_Amino 5-Amino-Pyrimidine Buchwald->Product_Amino Stille->Product_Aryl Product_Vinyl 5-Vinyl-Pyrimidine Heck->Product_Vinyl

Caption: Reaction scope of this compound in cross-coupling.

Application Notes and Protocols for the Preparation of Antiviral Nucleosides from 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogues, commencing from the key starting material, 2,4-bis(benzyloxy)-5-bromopyrimidine. The methodologies described herein are fundamental in medicinal chemistry and drug discovery for the development of novel therapeutic agents targeting viral infections.

Introduction

Nucleoside analogues are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases.[1] The modification of the pyrimidine base, particularly at the C-5 position, has been a fruitful strategy in the development of potent antiviral agents such as Brivudine. The starting material, this compound, is a versatile precursor for the synthesis of a variety of 5-substituted pyrimidine nucleosides. The benzyloxy groups serve as protecting groups for the pyrimidine ring's oxygen atoms, which can be readily removed in the final stages of the synthesis. The bromine atom at the C-5 position provides a reactive handle for the introduction of diverse functional groups via cross-coupling reactions.

This document outlines a general synthetic pathway from this compound to a target antiviral nucleoside, followed by detailed experimental protocols for each key step.

General Synthetic Pathway

The overall synthetic strategy involves three main stages:

  • Glycosylation: The coupling of the protected pyrimidine base, this compound, with a protected sugar moiety, typically a 2-deoxyribose derivative, to form the nucleoside linkage.

  • C-5 Functionalization: Introduction of a desired substituent at the C-5 position of the pyrimidine ring via a palladium-catalyzed cross-coupling reaction.

  • Deprotection: Removal of the protecting groups from the pyrimidine base and the sugar moiety to yield the final active antiviral nucleoside.

G A 2,4-Bis(benzyloxy)- 5-bromopyrimidine C Glycosylation (e.g., Silyl-Hilbert-Johnson) A->C B Protected 2-Deoxyribose B->C D Protected 5-Bromo-2'-deoxynucleoside C->D F C-5 Functionalization (e.g., Stille or Suzuki Coupling) D->F E Organometallic Reagent (e.g., Organotin, Organoboron) E->F G Protected 5-Substituted-2'-deoxynucleoside F->G H Deprotection (e.g., Catalytic Hydrogenation) G->H I Final Antiviral Nucleoside H->I

Figure 1: General workflow for the synthesis of antiviral nucleosides.

Experimental Protocols

Protocol 1: Glycosylation of this compound

This protocol describes the formation of the N-glycosidic bond between the protected pyrimidine base and a protected 2-deoxyribose derivative using the Silyl-Hilbert-Johnson reaction conditions.

Materials:

  • This compound

  • 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (Hoffman's sugar)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • A suspension of this compound (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated at reflux until a clear solution is obtained (approximately 2-4 hours).

  • The excess HMDS is removed under reduced pressure to yield the silylated pyrimidine derivative as an oil.

  • The silylated pyrimidine is dissolved in anhydrous acetonitrile.

  • In a separate flask, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (1.2 eq) is dissolved in anhydrous acetonitrile.

  • The pyrimidine solution is added to the sugar solution, and the mixture is cooled to 0 °C.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected 5-bromo-2'-deoxynucleoside.

Compound Starting Material Product Typical Yield
Protected 5-Bromo-2'-deoxynucleosideThis compound2,4-Bis(benzyloxy)-5-bromo-1-(3,5-di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)pyrimidine70-85%

Table 1: Representative yield for the glycosylation reaction.

Protocol 2: C-5 Functionalization via Stille Cross-Coupling

This protocol details the introduction of a vinyl group at the C-5 position of the protected 5-bromo-2'-deoxynucleoside using a palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • Protected 5-bromo-2'-deoxynucleoside (from Protocol 1)

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of the protected 5-bromo-2'-deoxynucleoside (1.0 eq) in anhydrous toluene are added vinyltributyltin (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to reflux (approximately 110 °C) for 6-8 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is directly purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected 5-vinyl-2'-deoxynucleoside.

Compound Starting Material Product Typical Yield
Protected 5-Vinyl-2'-deoxynucleosideProtected 5-Bromo-2'-deoxynucleoside2,4-Bis(benzyloxy)-5-vinyl-1-(3,5-di-O-p-toluoyl-2-deoxy-β-D-ribofuranosyl)pyrimidine60-75%

Table 2: Representative yield for the Stille cross-coupling reaction.

Protocol 3: Deprotection to Yield the Final Antiviral Nucleoside

This protocol describes the removal of the benzyloxy and toluoyl protecting groups by catalytic hydrogenation followed by ammonolysis to yield the final antiviral nucleoside.

Materials:

  • Protected 5-vinyl-2'-deoxynucleoside (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ammonia in methanol (7N)

  • Celite®

Procedure:

  • The protected 5-vinyl-2'-deoxynucleoside (1.0 eq) is dissolved in methanol.

  • 10% Palladium on carbon (20% by weight) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in 7N ammonia in methanol and stirred at room temperature for 16-24 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica gel chromatography to yield the final 5-vinyl-2'-deoxyuridine.

Compound Starting Material Product Typical Yield
5-Vinyl-2'-deoxyuridineProtected 5-Vinyl-2'-deoxynucleoside5-Vinyl-2'-deoxyuridine80-95%

Table 3: Representative yield for the deprotection step.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical transformations described in the protocols.

G cluster_0 Protocol 1: Glycosylation cluster_1 Protocol 2: C-5 Functionalization cluster_2 Protocol 3: Deprotection A This compound C Silylation (HMDS) A->C B Hoffman's Sugar D Coupling (TMSOTf) B->D C->D E Protected 5-Bromo- 2'-deoxynucleoside D->E F Protected 5-Bromo- 2'-deoxynucleoside H Stille Coupling (Pd(PPh₃)₄) F->H G Vinyltributyltin G->H I Protected 5-Vinyl- 2'-deoxynucleoside H->I J Protected 5-Vinyl- 2'-deoxynucleoside K Hydrogenation (Pd/C, H₂) J->K L Ammonolysis (NH₃/MeOH) K->L M Final Antiviral Nucleoside (5-Vinyl-2'-deoxyuridine) L->M

Figure 2: Detailed experimental workflow for the synthesis of 5-vinyl-2'-deoxyuridine.

Conclusion

The protocols outlined in these application notes provide a robust and versatile framework for the synthesis of antiviral nucleosides from this compound. By employing well-established glycosylation and cross-coupling methodologies, researchers can access a wide range of C-5 substituted pyrimidine nucleosides for biological evaluation. The ability to readily introduce diverse functionalities at the C-5 position makes this synthetic route highly valuable for structure-activity relationship studies and the discovery of novel antiviral agents.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel anticancer agents utilizing 2,4-Bis(benzyloxy)-5-bromopyrimidine as a key starting material. This versatile scaffold allows for the introduction of diverse chemical moieties at the C5-position through palladium-catalyzed cross-coupling reactions, leading to the generation of potent and selective anticancer compounds. The protocols detailed below focus on Sonogashira and Suzuki coupling reactions, which have been successfully employed to synthesize pyrimidine derivatives with significant cytotoxic activity against various cancer cell lines.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs for the treatment of cancer incorporating this heterocyclic motif. The 2,4,5-trisubstituted pyrimidine core, in particular, has been identified as a privileged scaffold for targeting key regulators of cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and tubulin.

This document outlines the synthesis of the starting material, this compound, and its subsequent elaboration into potential anticancer agents via Sonogashira and Suzuki coupling reactions. Detailed experimental protocols, quantitative biological data, and mechanistic insights into the anticancer activity of the resulting compounds are provided to facilitate research and development in this promising area of oncology.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved from the commercially available 5-bromo-2,4-dichloropyrimidine and benzyl alcohol.

Protocol 1: Synthesis of this compound

  • Materials:

    • 5-bromo-2,4-dichloropyrimidine

    • Benzyl alcohol

    • Sodium hydride (NaH)

    • Dry toluene

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (2.2 equivalents) in dry toluene.

    • Carefully add sodium hydride (2.0 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

    • To this suspension, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in dry toluene dropwise at a temperature not exceeding 25°C.

    • Continue the reaction at room temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of Anticancer Agents via Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the C5-position of the pyrimidine ring and a terminal alkyne. This reaction is instrumental in synthesizing 5-alkynylpyrimidine derivatives, which have demonstrated significant anticancer activity.

Protocol 2: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (or a similar 2-benzyloxy-5-bromopyrimidine)

    • Terminal alkyne (e.g., aryl or aliphatic alkyne)

    • PdCl₂(PPh₃)₂ (Palladium catalyst)

    • CuI (Copper(I) iodide, co-catalyst)

    • Diethylamine (or another suitable base)

    • Tetrahydrofuran (THF, solvent)

  • Procedure:

    • To a solution of 2-benzyloxy-5-bromopyrimidine (1.0 equivalent) in THF, add the terminal alkyne (1.2 equivalents).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents) and CuI (0.1 equivalents).

    • Add diethylamine (2.0 equivalents) to the reaction mixture.

    • Heat the reaction mixture at 60°C and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.

Quantitative Data: Anticancer Activity of 5-Alkynylpyrimidine Derivatives

The cytotoxic activity of a series of 2-benzyloxy-5-alkyne substituted pyrimidines, synthesized via Sonogashira coupling, was evaluated against several human cancer cell lines.[1] The results are summarized in the table below.

Compound IDR Group (at C5-alkyne)A549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
3a 4-Fluorophenyl>100>100>100
3b Phenyl85.392.178.5
3c 4-Methoxyphenyl15.07.153.5
3d 4-Chlorophenyl7.356.217.8
3e 1-Hydroxycyclohexyl65.271.480.1
3f Butan-1-ol48.955.662.3

Synthesis of Anticancer Agents via Suzuki Coupling

The Suzuki coupling reaction provides a powerful method for the synthesis of 5-arylpyrimidine derivatives by coupling the 5-bromo position with an aryl boronic acid.

Protocol 3: General Procedure for Suzuki Coupling

  • Materials:

    • This compound (or a similar 2-benzyloxy-5-bromopyrimidine)

    • Aryl boronic acid

    • PdCl₂(PPh₃)₂ (Palladium catalyst)

    • 0.5 M aqueous Na₂CO₃ solution (Base)

    • Water (Solvent)

  • Procedure:

    • In a reaction vessel, combine the 2-benzyloxy-5-bromopyrimidine (1.0 equivalent), the aryl boronic acid (1.2 equivalents), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equivalents).

    • Add the 0.5 M aqueous Na₂CO₃ solution.

    • Heat the reaction mixture at 80°C, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2,5-disubstituted pyrimidine.

Quantitative Data: Anticancer Activity of 5-Arylpyrimidine Derivatives

While specific IC₅₀ values for 5-arylpyrimidines derived directly from this compound are not extensively reported in the initial search, related studies on 2,5-disubstituted pyrimidines have shown moderate in vitro cytotoxic activity against the HeLa (cervical cancer) cell line.[1] Further screening of these compounds is warranted to fully elucidate their anticancer potential.

Compound TypeCancer Cell LineActivity
2,5-disubstituted pyrimidinesHeLaModerate cytotoxic activity

Mechanism of Action and Signaling Pathways

The anticancer activity of 2,4,5-trisubstituted pyrimidine derivatives often stems from their ability to inhibit key cellular processes involved in cancer cell proliferation and survival. Two prominent mechanisms of action are the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and the disruption of tubulin polymerization.

CDK9 Inhibition Pathway

CDK9 is a crucial regulator of transcription, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1. This, in turn, promotes apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Mechanism Start 2,4-Bis(benzyloxy)- 5-bromopyrimidine Coupling Sonogashira or Suzuki Coupling Start->Coupling Inhibitor 2,4,5-Trisubstituted Pyrimidine Derivative Coupling->Inhibitor CDK9 CDK9 Inhibitor->CDK9 Inhibition Mcl1 Mcl-1 (Anti-apoptotic protein) CDK9->Mcl1 Transcription Upregulation Apoptosis Apoptosis Mcl1->Apoptosis Inhibition

Caption: Synthetic workflow and the CDK9 inhibition pathway.

Tubulin Polymerization Inhibition

Certain 2,4,5-substituted pyrimidines can bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Tubulin_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Mechanism Start 2,4-Bis(benzyloxy)- 5-bromopyrimidine Coupling Sonogashira or Suzuki Coupling Start->Coupling Inhibitor 2,4,5-Trisubstituted Pyrimidine Derivative Coupling->Inhibitor Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binding to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Synthetic workflow and tubulin polymerization inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of anticancer agents from this compound is depicted below.

Experimental_Workflow Start Synthesis of This compound Coupling Palladium-Catalyzed Cross-Coupling (Sonogashira or Suzuki) Start->Coupling Purification Purification and Characterization (Column Chromatography, NMR, MS) Coupling->Purification Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) Screening->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for anticancer agent development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of 2,4,5-trisubstituted pyrimidine derivatives with potential anticancer activity. The Sonogashira and Suzuki coupling reactions provide efficient and modular synthetic routes to access these compounds. The resulting pyrimidine analogs have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms of action involving the inhibition of key cellular targets such as CDK9 and tubulin. Further exploration and optimization of these pyrimidine scaffolds hold great promise for the development of novel and effective cancer therapeutics.

References

Scale-up Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed to be robust and scalable, ensuring high yield and purity of the final product.

Overview

The synthesis of this compound is a three-step process that begins with the bromination of uracil to yield 5-bromouracil. This intermediate is then converted to 5-bromo-2,4-dichloropyrimidine. Finally, a nucleophilic substitution reaction with benzyl alcohol affords the desired product. This protocol provides detailed methodologies for each of these key steps, along with data on expected yields and purity.

Synthetic Pathway

The overall synthetic pathway is illustrated below:

Synthesis_Pathway Uracil Uracil Bromouracil 5-Bromouracil Uracil->Bromouracil Brominating Agent, Glacial Acetic Acid, Acetic Anhydride Dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine Bromouracil->Dichloropyrimidine POCl3 or PCl5/ 1,1,2-Trichloroethane FinalProduct This compound Dichloropyrimidine->FinalProduct Benzyl Alcohol, NaH, Toluene

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromouracil

This protocol describes the bromination of uracil using a suitable brominating agent in a mixture of glacial acetic acid and acetic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Uracil112.09100 g0.892
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)285.98153 g0.535
Glacial Acetic Acid60.051 L-
Acetic Anhydride102.09100 mL-

Procedure:

  • To a suitable reaction vessel, add uracil (100 g), glacial acetic acid (1 L), and acetic anhydride (100 mL).

  • Stir the resulting white suspension and heat to 50°C.

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (153 g) to the reaction mixture.

  • Maintain the temperature at 50°C and continue stirring for 1.5 hours. The reaction mixture will transform into a thick paste.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter the solid product, wash with ethyl acetate, and dry under vacuum to obtain 5-bromouracil as a white solid.

Expected Yield: ~99%[1]

Step 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This protocol details the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine using phosphorus pentachloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromouracil190.986.0 g0.0314
Phosphorus Pentachloride (PCl₅)208.2416.4 g0.0787
1,1,2-Trichloroethane133.4050 mL-

Procedure:

  • In a reaction flask, combine 5-bromouracil (6.0 g) and phosphorus pentachloride (16.4 g).

  • Add 1,1,2-trichloroethane (50 mL) as the solvent.

  • Heat the reaction mixture to reflux. The suspension will gradually turn into a light yellow, transparent solution.

  • Monitor the reaction by TLC until all the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into stirred ice water.

  • Continue stirring for 1 hour.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product as a light yellow liquid.

  • Purify the crude product by silica gel column chromatography to obtain 5-bromo-2,4-dichloropyrimidine as a colorless, transparent liquid.[2]

Expected Yield: ~99.5%[2]

Step 3: Scale-up Synthesis of this compound

This protocol describes the final step in the synthesis, where 5-bromo-2,4-dichloropyrimidine is reacted with benzyl alcohol in the presence of a strong base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2,4-dichloropyrimidine227.884.5 g0.020
Benzyl Alcohol108.146.7 mL0.065
Sodium Hydride (60% dispersion in mineral oil)24.002.9 g0.0725
Anhydrous Toluene-70 mL-

Procedure:

  • To a solution of benzyl alcohol (6.7 mL) in anhydrous toluene (70 mL) under a nitrogen atmosphere, carefully add sodium hydride (2.9 g of 60% dispersion) in portions.

  • Stir the mixture until the gas evolution ceases, indicating the formation of sodium benzoxide.

  • Cool the resulting suspension to room temperature.

  • Slowly add a solution of 5-bromo-2,4-dichloropyrimidine (4.5 g) in anhydrous toluene to the sodium benzoxide suspension, ensuring the reaction temperature does not exceed 25°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, filter the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Expected Yield: 93%

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₁₅BrN₂O₂
Molecular Weight371.23 g/mol [3]
AppearanceSolid
Melting Point88-90 °C (from ethanol)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of 5-Bromouracil cluster_1 Step 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine cluster_2 Step 3: Synthesis of this compound A1 Mix Uracil, Acetic Acid, and Acetic Anhydride A2 Heat to 50°C A1->A2 A3 Add Brominating Agent A2->A3 A4 Stir for 1.5h at 50°C A3->A4 A5 Cool and Dilute with Ethyl Acetate A4->A5 A6 Filter and Dry A5->A6 B1 Combine 5-Bromouracil and PCl5 in 1,1,2-Trichloroethane A6->B1 Use Product B2 Reflux until reaction is complete B1->B2 B3 Cool and Quench with Ice Water B2->B3 B4 Extract with Dichloromethane B3->B4 B5 Dry and Evaporate Solvent B4->B5 B6 Purify by Column Chromatography B5->B6 C2 Add 5-Bromo-2,4-dichloropyrimidine solution B6->C2 Use Product C1 Prepare Sodium Benzoxide from Benzyl Alcohol and NaH C1->C2 C3 Stir at Room Temperature for 12h C2->C3 C4 Filter Precipitated NaCl C3->C4 C5 Evaporate Solvent C4->C5 C6 Recrystallize from Ethanol C5->C6 D1 This compound C6->D1 Final Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Purification of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the synthesis of various biologically active molecules. The following sections outline two primary purification techniques: recrystallization and silica gel column chromatography, complete with experimental procedures and expected outcomes.

Introduction

This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document offers guidance on established methods to purify this compound, removing unreacted starting materials, by-products, and other impurities.

Purification Techniques

Two common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Recrystallization from Ethanol

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. Ethanol has been identified as a suitable solvent for the recrystallization of this compound, yielding a product with a melting point of 88-90 °C.[1]

Experimental Protocol:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Presentation:

ParameterBefore Purification (Crude)After Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) Variable (e.g., 85-95%)>98%
Melting Point Broad range88-90 °C[1]
Typical Yield -70-90%
Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating mixtures of compounds. For this compound, a normal-phase silica gel column with a non-polar eluent system is effective.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of n-hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of n-hexane and ethyl acetate in a ratio of 20:1 or 12:1. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation:

ParameterBefore Purification (Crude)After Column Chromatography
Appearance Off-white to yellowish solidWhite solid
Purity (by HPLC) Variable (e.g., 85-95%)>99%
Eluent System -n-Hexane:Ethyl Acetate (e.g., 20:1 to 12:1)
Typical Yield -60-80%

Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_0 Process Steps cluster_1 Inputs & Outputs A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Drying F->G H Pure Product G->H Pure Purified Crystals H->Pure Crude Crude Compound Crude->A Solvent Ethanol Solvent->B

A workflow diagram illustrating the key steps in the recrystallization of this compound.

Diagram 2: Silica Gel Column Chromatography Workflow

Column_Chromatography_Workflow Column Chromatography Workflow for this compound cluster_0 Process Steps cluster_1 Materials A Crude Product D Load Sample A->D B Prepare Silica Gel Slurry C Pack Column B->C C->D E Elute with Solvent System D->E F Collect & Monitor Fractions (TLC) E->F G Combine Pure Fractions F->G Pure Fractions H Evaporate Solvent G->H I Drying H->I J Pure Product I->J Pure Purified Product J->Pure Crude Crude Compound Crude->A Silica Silica Gel Silica->B Solvent Eluent Solvent->B Solvent->E

A workflow diagram outlining the process of purifying this compound using silica gel column chromatography.

References

Troubleshooting & Optimization

Troubleshooting "2,4-Bis(benzyloxy)-5-bromopyrimidine" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the Williamson ether synthesis, starting from 5-bromo-2,4-dichloropyrimidine and benzyl alcohol in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like toluene.[1]

Q2: What are the primary potential side reactions in this synthesis?

The main side reactions include:

  • Incomplete Benzylation: Formation of the mono-benzylated intermediate, 2-(benzyloxy)-5-bromo-4-chloropyrimidine or 4-(benzyloxy)-5-bromo-2-chloropyrimidine.

  • Dehalogenation: Loss of the bromine atom from the pyrimidine ring, leading to the formation of 2,4-bis(benzyloxy)pyrimidine. This can be promoted by certain bases and reaction conditions.

  • Solvent-Related Impurities: When using solvents like DMF with sodium hydride, side reactions can generate amine byproducts.

  • Hydrolysis: If the reaction conditions are not strictly anhydrous, the starting material, 5-bromo-2,4-dichloropyrimidine, can hydrolyze.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediates, and the final product. The spots can be visualized under UV light.

Q4: What is the typical yield and purity of the final product?

With optimized conditions, yields of over 90% have been reported.[1] The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is generally considered acceptable for subsequent synthetic steps.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive sodium hydride. 2. Wet solvent or reagents. 3. Insufficient reaction temperature or time.1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware, solvents, and reagents are thoroughly dried. Use anhydrous solvents. 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be beneficial, but be cautious of increased side reactions.
Presence of a Significant Amount of Mono-Benzylated Intermediate 1. Insufficient amount of sodium hydride or benzyl alcohol. 2. Poor reactivity of the second chloride position due to steric hindrance or electronic effects. 3. Short reaction time.1. Use a slight excess of both sodium hydride and benzyl alcohol. 2. Increase the reaction time and/or temperature to drive the reaction to completion. 3. Continue to monitor the reaction by TLC until the starting material and mono-benzylated intermediate are consumed.
Formation of a Dehalogenated Byproduct 1. Use of a strongly reducing base or reaction conditions that favor reduction. 2. Presence of catalytic impurities that promote dehalogenation.1. While sodium hydride is a strong base, it can also have reducing properties. Use the minimum necessary excess. 2. Ensure the purity of all reagents and solvents.
Product is an Oil or Fails to Crystallize 1. Presence of impurities, such as residual solvent or side products. 2. The product may be an oil at room temperature if not completely pure.1. Purify the crude product using column chromatography on silica gel. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane.
Difficulties in Quenching the Reaction 1. Unreacted sodium hydride can react violently with protic solvents.1. Cool the reaction mixture in an ice bath. 2. Slowly and carefully add a quenching agent like isopropanol or ethanol dropwise with vigorous stirring. Do not add water directly to a reaction containing a large amount of unreacted sodium hydride.[3][4][5]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (3.25 equivalents) to anhydrous toluene.

  • Under a nitrogen atmosphere, add sodium hydride (3.0 equivalents) portion-wise to the stirred solution at room temperature.

  • Continue stirring until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • Cool the resulting suspension to room temperature.

  • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene.

  • Slowly add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the sodium benzoxide suspension, ensuring the reaction temperature does not exceed 25 °C. An ice bath may be used for cooling.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of isopropanol, followed by water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Visualizations

Synthesis_Pathway 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine Intermediate Mono-benzylated Intermediate 5-Bromo-2,4-dichloropyrimidine->Intermediate 1st Benzylation Benzyl_Alcohol_NaH Benzyl Alcohol + NaH Benzyl_Alcohol_NaH->Intermediate Product This compound Benzyl_Alcohol_NaH->Product Intermediate->Product 2nd Benzylation

Caption: Main synthesis pathway for this compound.

Side_Reactions Start 5-Bromo-2,4-dichloropyrimidine + Benzyl Alcohol + NaH Desired_Product This compound Start->Desired_Product Complete Reaction Side_Product_1 Mono-benzylated Intermediate Start->Side_Product_1 Incomplete Reaction Side_Product_2 Dehalogenated Product (2,4-Bis(benzyloxy)pyrimidine) Start->Side_Product_2 Reductive Conditions Side_Product_3 Hydrolysis Products Start->Side_Product_3 Presence of Water

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Problem with Synthesis Analyze Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analyze Low_Yield Low Yield? Analyze->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Yes Purify Purify via Column Chromatography Impure_Product->Purify Yes End Successful Synthesis Impure_Product->End No Optimize_Conditions Optimize Reaction Time and Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Analyze Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,4-Bis(benzyloxy)-5-bromopyrimidine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard reaction glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Benzyl Oxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 70 mL of anhydrous toluene.

  • Under a nitrogen atmosphere, add 2.9 g (60 mmol) of sodium hydride to the toluene.

  • Slowly add 6.7 mL (65 mmol) of benzyl alcohol to the stirred suspension. The reaction mixture will generate hydrogen gas. Continue stirring until gas evolution ceases.

  • Cool the resulting suspension of sodium benzyl oxide to room temperature.

  • Reaction with 5-Bromo-2,4-dichloropyrimidine: In a separate flask, dissolve 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine in a minimal amount of anhydrous toluene.

  • Slowly add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the suspension of sodium benzyl oxide. It is crucial to maintain the reaction temperature below 25°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove the precipitated sodium chloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Data Presentation

The following table summarizes the reported yield for the synthesis of this compound based on the provided protocol. Variations in reaction conditions can affect the final yield.

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
5-Bromo-2,4-dichloropyrimidine (20 mmol)Benzyl alcohol (65 mmol), NaH (60 mmol)Toluene12 hoursRoom Temp.93%[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Sodium Hydride: NaH is highly reactive and can be deactivated by moisture.- Use fresh, unopened NaH or NaH from a properly stored container.- Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon).
2. Incomplete Deprotonation of Benzyl Alcohol: Insufficient reaction time or temperature for the formation of sodium benzyl oxide.- Ensure the reaction of benzyl alcohol with NaH is complete (cessation of hydrogen gas evolution) before adding the dichloropyrimidine.
3. Low Quality Starting Materials: Impurities in 5-bromo-2,4-dichloropyrimidine or benzyl alcohol can interfere with the reaction.- Use purified starting materials. 5-Bromo-2,4-dichloropyrimidine can be purified by distillation or recrystallization.
4. Suboptimal Reaction Temperature: While the addition should be controlled, the overall reaction may require gentle heating to proceed to completion.- After the initial exothermic addition, consider gently warming the reaction mixture (e.g., to 40-50°C) and monitor the progress by TLC.
Formation of Multiple Products (Impurity Spots on TLC) 1. Mono-substituted Product: Incomplete reaction leading to the formation of 2-benzyloxy-5-bromo-4-chloropyrimidine or 4-benzyloxy-5-bromo-2-chloropyrimidine.- Increase the reaction time or temperature.- Ensure a sufficient excess of sodium benzyl oxide is used.
2. Side Reactions with Solvent: If using solvents like DMF or acetonitrile, NaH can act as a reducing agent, leading to byproducts.- Toluene is a recommended solvent. If other solvents are used, be aware of potential side reactions.
3. Hydrolysis of Dichloropyrimidine: Presence of water can lead to the formation of hydroxy-pyrimidines.- Use anhydrous solvents and reagents.
Difficult Purification 1. Co-elution of Product and Impurities: Similar polarities of the desired product and byproducts can make separation by column chromatography challenging.- Use a non-polar solvent system for column chromatography (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).- Recrystallization from ethanol can be an effective alternative purification method.
2. Oily Product Instead of Solid: The presence of residual solvent or impurities can prevent the product from solidifying.- Ensure complete removal of the solvent under high vacuum.- Purify the product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the temperature during the addition of 5-bromo-2,4-dichloropyrimidine?

A1: The reaction between sodium benzyl oxide and 5-bromo-2,4-dichloropyrimidine is exothermic. Uncontrolled addition can lead to a rapid increase in temperature, which may promote the formation of side products and decrease the overall yield. Maintaining a temperature below 25°C is recommended for optimal results.

Q2: Can I use a different base instead of sodium hydride?

A2: While sodium hydride is effective, other strong bases capable of deprotonating benzyl alcohol can be used, such as potassium tert-butoxide. However, the reaction conditions may need to be re-optimized. Weaker bases like potassium carbonate are generally not sufficient for complete deprotonation of benzyl alcohol.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most effective method to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The disappearance of the starting material (5-bromo-2,4-dichloropyrimidine) and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the expected Rf values for the starting material and product on a TLC plate?

A4: The exact Rf values will depend on the specific TLC plate and solvent system used. However, you can expect the product, this compound, to be less polar and have a higher Rf value than the more polar starting material, 5-bromo-2,4-dichloropyrimidine.

Q5: What is the appearance of the final product?

A5: Pure this compound is typically a white to off-white solid.

Visualizing the Workflow and Troubleshooting

To further aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Sodium Benzyl Oxide cluster_reaction Reaction cluster_workup Work-up and Purification A Add anhydrous toluene to a flame-dried flask B Add NaH under N2 atmosphere A->B C Slowly add benzyl alcohol B->C D Stir until H2 evolution ceases C->D F Add dichloropyrimidine solution dropwise to sodium benzyl oxide suspension (<25°C) D->F E Dissolve 5-bromo-2,4-dichloropyrimidine in anhydrous toluene E->F G Stir at room temperature for 12 hours F->G H Filter to remove NaCl G->H I Wash with water and brine H->I J Dry organic layer I->J K Concentrate under reduced pressure J->K L Purify by recrystallization or chromatography K->L M M L->M This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Incomplete Reaction q1 Is NaH fresh and were anhydrous conditions maintained? start->q1 ans1_no Use fresh NaH and ensure anhydrous conditions. q1->ans1_no No ans1_yes Was deprotonation of benzyl alcohol complete? q1->ans1_yes Yes ans2_no Ensure H2 evolution has ceased before adding dichloropyrimidine. ans1_yes->ans2_no No ans2_yes Are starting materials pure? ans1_yes->ans2_yes Yes ans3_no Purify starting materials. ans2_yes->ans3_no No ans3_yes Consider increasing reaction time or temperature. ans2_yes->ans3_yes Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the nucleophilic aromatic substitution (SNAr) reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF).

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: Several impurities can arise from starting materials, side reactions, or product degradation. These include:

  • Unreacted Starting Materials: 5-bromo-2,4-dichloropyrimidine and benzyl alcohol.

  • Mono-substituted Intermediates: 4-(Benzyloxy)-5-bromo-2-chloropyrimidine and 2-(Benzyloxy)-5-bromo-4-chloropyrimidine.

  • Impurities from Starting Materials: Impurities present in the initial 5-bromo-2,4-dichloropyrimidine or benzyl alcohol. For instance, benzyl alcohol can contain traces of benzaldehyde and benzyl chloride.

  • Product Degradation Products: Debenzylation of the final product can lead to the formation of mono-benzyloxy or dihydroxy pyrimidine derivatives.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the recommended purification methods for the final product?

A4: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol. If significant amounts of impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Incomplete reaction. 2. Presence of moisture in the reaction. 3. Sub-optimal reaction temperature. 4. Degradation of the product during workup or purification.1. Increase the reaction time or the amount of benzyl alcohol and base. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Sodium hydride is highly reactive with water. 3. Maintain the reaction temperature as specified in the protocol. For the addition of sodium hydride to benzyl alcohol, cooling is often required. 4. Avoid prolonged exposure to high temperatures or acidic/basic conditions during purification.
Presence of Mono-substituted Impurities in the Final Product 1. Insufficient amount of benzyl alcohol or base. 2. Shorter reaction time than required for complete conversion.1. Use a slight excess of benzyl alcohol and sodium hydride to ensure complete substitution. 2. Extend the reaction time and monitor by TLC for the disappearance of the mono-substituted intermediates.
Product Fails to Crystallize or is Oily 1. Presence of significant amounts of impurities. 2. Residual solvent.1. Purify the crude product using silica gel column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Observation of an Unexpected Byproduct 1. Impurities in the starting materials. 2. Side reactions due to incorrect reaction conditions.1. Check the purity of the starting materials (5-bromo-2,4-dichloropyrimidine and benzyl alcohol) by a suitable analytical method like GC-MS or NMR. 2. Carefully control the reaction temperature and stoichiometry.

Quantitative Data Summary

The following table summarizes typical yield and purity data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Parameter Typical Value Notes
Yield 85-95%A reported synthesis gives a yield of 93%.[1]
Purity (crude) 80-90%Determined by HPLC or 1H NMR.
Purity (after recrystallization) >98%
Common Impurity Levels (in crude product)
5-bromo-2,4-dichloropyrimidine< 2%Unreacted starting material.
Benzyl alcohol< 1%Unreacted starting material.
4-(Benzyloxy)-5-bromo-2-chloropyrimidine5-15%Mono-substituted intermediate. The C4 position is generally more reactive in nucleophilic aromatic substitution on 2,4-dichloropyrimidines.
2-(Benzyloxy)-5-bromo-4-chloropyrimidine1-5%Mono-substituted intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure.[1]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) to anhydrous toluene under a nitrogen atmosphere.

  • Slowly add a solution of benzyl alcohol (2.2 equivalents) in anhydrous toluene to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

  • Cool the resulting suspension to 0 °C and add a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Visualizations

Impurity_Formation_Pathway Impurity Formation in this compound Synthesis SM1 5-bromo-2,4-dichloropyrimidine Impurity1 4-(Benzyloxy)-5-bromo-2-chloropyrimidine (Mono-substituted Impurity) SM1->Impurity1 + Benzyl Alcohol (C4 attack) Impurity2 2-(Benzyloxy)-5-bromo-4-chloropyrimidine (Mono-substituted Impurity) SM1->Impurity2 + Benzyl Alcohol (C2 attack) Impurity3 Unreacted 5-bromo-2,4-dichloropyrimidine SM1->Impurity3 SM2 Benzyl Alcohol SM2->Impurity1 SM2->Impurity2 Impurity4 Unreacted Benzyl Alcohol SM2->Impurity4 Impurity5 Impurities from Benzyl Alcohol (e.g., Benzaldehyde) SM2->Impurity5 Base NaH / Toluene Product This compound (Desired Product) Impurity1->Product + Benzyl Alcohol Impurity2->Product + Benzyl Alcohol Impurity6 Degradation Products (Debenzylation) Product->Impurity6 Degradation

Caption: Logical workflow of impurity formation.

References

Improving the regioselectivity of reactions with "2,4-Bis(benzyloxy)-5-bromopyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Bis(benzyloxy)-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent, with a focus on improving the regioselectivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce substituents at the C5-position of the pyrimidine ring. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[1]

  • Stille Coupling: For C-C bond formation using organostannanes.[2]

  • Sonogashira Coupling: To introduce alkyne moieties.

  • Metal-Halogen Exchange: Using organolithium reagents to generate a lithiated pyrimidine intermediate, which can then react with various electrophiles.[3]

Q2: Which position of this compound is the most reactive?

A2: The C5-position, where the bromine atom is located, is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition with a palladium(0) catalyst compared to the C-O bonds of the benzyloxy groups or the C-H bonds of the pyrimidine ring under typical cross-coupling conditions.

Q3: Can the benzyloxy groups at C2 and C4 be cleaved during a reaction?

A3: While generally stable, the benzyloxy groups can be sensitive to certain reaction conditions. Cleavage can occur under harsh acidic or basic conditions, or via hydrogenolysis, especially if using a palladium catalyst on charcoal (Pd/C) with a hydrogen source. It is crucial to select reaction conditions that are compatible with benzyl ethers to avoid unwanted deprotection.

Q4: What are the main factors influencing the regioselectivity of reactions with this compound?

A4: For this compound, the primary determinant of regioselectivity in cross-coupling reactions is the inherent reactivity of the C-Br bond over other positions on the pyrimidine ring. However, in other reaction types, such as metalation, the directing effects of the benzyloxy groups and the electronic nature of the pyrimidine ring become significant.

Troubleshooting Guides

Problem 1: Low yield in Suzuki-Miyaura Coupling

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of significant side products.

Possible Causes and Solutions:

CauseTroubleshooting Strategy
Catalyst Inactivity Ensure the use of a high-quality palladium catalyst and phosphine ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with the reduction of Pd(II) sources.[4]
Base Incompatibility The choice of base is critical. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred to minimize side reactions.[4] Ensure the base is finely powdered and dry.
Solvent Issues Use anhydrous, degassed solvents. Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally recommended.[4] If using a solvent mixture with water, ensure the water is also degassed.
Debromination Side Reaction The bromine atom is replaced by a hydrogen atom. This can be minimized by using bulky, electron-rich phosphine ligands to accelerate the desired coupling and lowering the reaction temperature.[4]
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Rigorously degas all reagents and maintain a strict inert atmosphere (argon or nitrogen).[4]
Problem 2: Poor Regioselectivity in Lithiation/Metal-Halogen Exchange

Symptoms:

  • Formation of a mixture of isomers after quenching with an electrophile.

  • Reaction at an unintended position.

Possible Causes and Solutions:

CauseTroubleshooting Strategy
Competitive Deprotonation Besides metal-halogen exchange at C5, deprotonation at C6 is a possibility due to the electron-withdrawing nature of the pyrimidine nitrogens.
Reagent Choice The choice of organolithium reagent can influence the outcome. n-Butyllithium (n-BuLi) is commonly used for metal-halogen exchange.[3]
Temperature Control Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions and potential decomposition of the lithiated intermediate.
Additive Effects The addition of coordinating agents like TMEDA can alter the reactivity and regioselectivity of organolithium reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)1,4-Dioxane901692
33-Furanylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF851078

Note: The data in this table is representative and yields may vary based on the specific substrate and reaction scale.

Visualizations

Suzuki_Miyaura_Coupling Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Pd Catalyst Base Solvent Reagents->Reaction Product 5-Aryl-2,4-bis(benzyloxy)pyrimidine Reaction->Product SideProduct1 Debrominated Starting Material Reaction->SideProduct1 SideProduct2 Homocoupled Biaryl Reaction->SideProduct2

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Yield or Side Products? CheckCatalyst Verify Catalyst and Ligand (Activity, Loading) Start->CheckCatalyst Yes CheckAtmosphere Ensure Inert Atmosphere (Degas Reagents) CheckCatalyst->CheckAtmosphere CheckBase Optimize Base (Type, Purity) CheckAtmosphere->CheckBase CheckSolvent Use Anhydrous, Degassed Solvent CheckBase->CheckSolvent OptimizeTemp Adjust Reaction Temperature CheckSolvent->OptimizeTemp Success Improved Yield and Regioselectivity OptimizeTemp->Success

Caption: Decision-making flowchart for troubleshooting cross-coupling reactions.

References

Technical Support Center: Overcoming Reactivity Challenges with 2,4-Bis(benzyloxy)-5-bromopyrimidine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with "2,4-Bis(benzyloxy)-5-bromopyrimidine" in palladium-catalyzed cross-coupling reactions. The bulky benzyloxy groups at the C2 and C4 positions introduce significant steric hindrance and electron-donating character, which can impede standard coupling protocols. This guide offers strategies and optimized conditions to overcome these challenges.

Troubleshooting Guide: Low Reactivity and Side Reactions

Low yields and the formation of side products are common hurdles when working with sterically demanding and electron-rich substrates like this compound. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Steric Hindrance: The bulky benzyloxy groups impede the approach of the catalyst and coupling partner to the reaction center.- Catalyst/Ligand: Switch to a catalyst system with bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes). These promote the formation of the active monoligated palladium species. - Temperature: Increase the reaction temperature, potentially using a high-boiling point solvent like toluene, xylene, or 1,4-dioxane. Microwave irradiation can also be effective in accelerating the reaction.
Electronic Effects: The electron-donating nature of the benzyloxy groups can slow down the oxidative addition step of the catalytic cycle.- Catalyst: Use an electron-rich palladium catalyst that can more readily undergo oxidative addition. - Base: Employ a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.
Significant Dehalogenation The palladium-hydride species, formed from the reaction of the palladium complex with the base or solvent, can lead to the reduction of the C-Br bond.- Base: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid using alkoxide bases if possible. - Solvent: Ensure the use of anhydrous and thoroughly degassed solvents. - Additives: In some cases, the addition of a halide scavenger can be beneficial.
Homocoupling of Coupling Partner This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).- Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. - Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. - Catalyst: Use a Pd(0) precatalyst directly, or ensure efficient in situ reduction of a Pd(II) precatalyst.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound with an arylboronic acid giving a low yield?

A1: The low yield is likely due to a combination of steric hindrance from the two benzyloxy groups and the electron-rich nature of the pyrimidine ring. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Recommended Action:

  • Catalyst System: Switch to a more robust catalyst system. Excellent results can often be achieved with a palladium precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.

  • Base and Solvent: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ in a high-boiling point solvent such as 1,4-dioxane or toluene, often with a small amount of water.

  • Temperature: Increase the reaction temperature to 80-110 °C.

Q2: I am attempting a Sonogashira coupling with a terminal alkyne and observing significant homocoupling of the alkyne (Glaser coupling). How can I minimize this?

A2: Homocoupling in Sonogashira reactions is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Recommended Action:

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions are typically run with a palladium catalyst and a suitable amine base (e.g., triethylamine, diisopropylethylamine) in a solvent like THF or DMF.

  • Rigorous Degassing: If using a copper co-catalyst, it is crucial to meticulously degas all solvents and reagents and to maintain a strict inert atmosphere to exclude oxygen.

  • Ligand Choice: The use of electron-rich and bulky phosphine or NHC ligands can also help to favor the cross-coupling pathway.

Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the key parameters to optimize?

A3: The success of the Buchwald-Hartwig amination with this substrate is highly dependent on the choice of ligand and base.

Recommended Action:

  • Ligand Selection: Employ bulky biaryl phosphine ligands. For primary amines, ligands like XPhos or RuPhos are often effective. For secondary amines, consider ligands like BrettPhos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous toluene or 1,4-dioxane are typical solvents for this transformation.

Experimental Protocols

The following are representative protocols for key coupling reactions, adapted from literature procedures for sterically hindered and electron-rich aryl halides. Optimization for your specific substrate may be necessary.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-bis(benzyloxy)pyrimidine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane and water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling (Copper-Free): Synthesis of 5-Alkynyl-2,4-bis(benzyloxy)pyrimidine

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed THF, followed by DIPEA and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,4-bis(benzyloxy)pyrimidine Derivatives

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox, add NaOtBu to an oven-dried Schlenk flask.

  • In a separate vial, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in toluene.

  • Add this solution to the Schlenk flask containing the base.

  • Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizations

The following diagrams illustrate a logical troubleshooting workflow and a general experimental setup for cross-coupling reactions.

TroubleshootingWorkflow start Low Yield in Coupling Reaction of This compound check_catalyst Is a bulky ligand (e.g., SPhos, XPhos, NHC) being used? start->check_catalyst change_catalyst Switch to a Pd catalyst with a bulky, electron-rich ligand. check_catalyst->change_catalyst No check_temp Is the reaction temperature optimized (e.g., >80 °C)? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature. Consider microwave heating. check_temp->increase_temp No check_base Is a suitable base being used? (e.g., K3PO4, Cs2CO3, NaOtBu) check_temp->check_base Yes increase_temp->check_base change_base Switch to a stronger, non-nucleophilic base. check_base->change_base No check_side_reactions Are side reactions like dehydrogenation or homocoupling observed? check_base->check_side_reactions Yes change_base->check_side_reactions optimize_conditions Ensure rigorous inert conditions. Use anhydrous, degassed solvents. Consider copper-free conditions for Sonogashira. check_side_reactions->optimize_conditions Yes success Improved Yield check_side_reactions->success No optimize_conditions->success ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask under vacuum. prep2 Add solid reagents: - Pyrimidine substrate - Coupling partner - Base prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 react1 Add degassed solvent(s). prep3->react1 react2 Add catalyst/ligand solution. react1->react2 react3 Heat to desired temperature with vigorous stirring. react2->react3 react4 Monitor reaction by TLC or LC-MS. react3->react4 workup1 Cool to room temperature. Quench reaction. react4->workup1 workup2 Perform aqueous workup and extraction. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Preventing decomposition of "2,4-Bis(benzyloxy)-5-bromopyrimidine" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(benzyloxy)-5-bromopyrimidine. The information provided is intended to help prevent the decomposition of this compound during chemical reactions.

Troubleshooting Guide

Decomposition of this compound during a reaction can manifest as low yield of the desired product, formation of complex mixtures, or the appearance of byproducts resulting from the cleavage of the benzyloxy groups or unintended reactions at the pyrimidine core. This guide addresses common issues and provides systematic solutions.

Problem 1: Low or No Yield of the Desired Product with Starting Material Consumed

This often indicates that the starting material is decomposing under the reaction conditions.

Possible Cause Troubleshooting Steps
Debenzylation: The benzyloxy protecting groups are sensitive to certain reagents and conditions, particularly those involving catalytic hydrogenation.Avoid Catalytic Hydrogenation Conditions: Do not use H₂, Pd/C, or other hydrogenation catalysts if the benzyloxy groups need to be retained. • Alternative Hydrogen Donors: Be cautious with transfer hydrogenation reagents like formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst. • Reaction Temperature: Higher temperatures can promote debenzylation, especially in the presence of a palladium catalyst. If possible, run the reaction at a lower temperature.
Hydrolysis: Strong acidic or basic conditions can lead to the cleavage of the ether linkages.Control pH: Maintain a neutral or mildly basic/acidic pH if the reaction allows. • Choice of Base: In reactions requiring a base (e.g., Suzuki, Sonogashira couplings), consider using milder bases. For instance, K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOt-Bu under certain conditions.
Decomposition of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack or degradation under harsh conditions.Temperature Control: Avoid excessive heating. Monitor the reaction temperature closely. • Inert Atmosphere: For organometallic reactions (e.g., lithiation, cross-coupling), ensure a strictly inert atmosphere (Argon or Nitrogen) to prevent degradation by oxygen.

Problem 2: Formation of a Major Byproduct Identified as 5-Bromo-2,4-dihydroxypyrimidine or a Monobenzyloxy Derivative

This is a clear indication of debenzylation.

Possible Cause Troubleshooting Steps
Inadvertent Hydrogenolysis: Trace amounts of hydrogen sources in the presence of a palladium catalyst can cause debenzylation.Solvent Purity: Ensure solvents are degassed and free of impurities that could act as hydrogen donors. • Catalyst Choice: If a palladium catalyst is necessary for a cross-coupling reaction, select a ligand and reaction conditions that are less likely to promote hydrogenolysis. Consider catalysts that favor the desired cross-coupling pathway.
Acidic or Basic Cleavage: The workup or reaction conditions may be too acidic or basic.Neutralize a Workup: Ensure that aqueous workup steps are performed at a neutral pH. • Buffer the Reaction: If compatible with the reaction chemistry, consider using a buffer to maintain a stable pH.

Problem 3: Incomplete Conversion with a Mixture of Starting Material and Desired Product

This may point to catalyst deactivation or suboptimal reaction conditions not favoring the desired transformation over decomposition.

Possible Cause Troubleshooting Steps
Catalyst Deactivation: In palladium-catalyzed reactions, the active catalyst can be poisoned or precipitate as palladium black.Ligand Choice: Use appropriate phosphine ligands to stabilize the palladium catalyst. Bulky, electron-rich ligands can often improve catalyst stability and turnover. • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.
Suboptimal Reaction Conditions: The chosen conditions may not be ideal for the specific transformation.Solvent Screening: The choice of solvent can significantly impact reaction outcomes. Consider screening a range of solvents (e.g., THF, Dioxane, Toluene, DMF). • Base Screening: The nature and stoichiometry of the base can be critical. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) may be necessary to find optimal conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions are the benzyloxy groups of this compound most likely to be cleaved?

A1: The benzyloxy groups are most susceptible to cleavage under conditions of catalytic hydrogenation. This includes reactions involving hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), as well as catalytic transfer hydrogenation using hydrogen donors like formic acid, ammonium formate, or cyclohexene in the presence of palladium. Strong acidic or basic conditions can also lead to the cleavage of the benzyloxy groups.

Q2: I am planning a Suzuki coupling reaction with this compound. What precautions should I take to avoid decomposition?

A2: To minimize decomposition during a Suzuki coupling, consider the following:

  • Catalyst System: Use a well-defined palladium catalyst and ligand system.

  • Base Selection: Start with a moderately strong base like K₂CO₃ or Cs₂CO₃. Stronger bases like NaOt-Bu may increase the risk of side reactions.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 80-100 °C.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Q3: Can I perform a lithiation reaction on this compound?

A3: Lithiation of this compound is a potential pathway for functionalization at the 5-position via lithium-halogen exchange. However, this reaction requires careful control of conditions. The lithiated intermediate may be unstable, especially at higher temperatures. It is crucial to perform the reaction at low temperatures (e.g., -78 °C) and to quench the lithiated species with the desired electrophile promptly. Side reactions, such as decomposition of the lithiated intermediate, can occur if the temperature is not strictly controlled.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored at room temperature, sealed in a dry, inert atmosphere.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathways A 2,4-Bis(benzyloxy)- 5-bromopyrimidine B Debenzylation A->B H₂/Pd or Strong Acid/Base D Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->D Pd Catalyst, Base, Coupling Partner F Other Decomposition A->F Harsh Conditions (e.g., High Temp) C 5-Bromo-2,4-dihydroxypyrimidine B->C E Desired C-C or C-N Coupled Product D->E G Unidentified Byproducts F->G

Caption: Potential reaction pathways of this compound.

Troubleshooting_Workflow start Reaction with 2,4-Bis(benzyloxy)- 5-bromopyrimidine issue Low Yield or Decomposition Observed? start->issue debenzylation Debenzylation Suspected? issue->debenzylation Yes end Successful Reaction issue->end No check_h2 Avoid H₂/Pd & Transfer Hydrogenation Conditions debenzylation->check_h2 Yes other_decomp Other Decomposition? debenzylation->other_decomp No check_ph Check pH of Reaction & Workup check_h2->check_ph optimize Optimize Catalyst, Ligand, Base, Solvent check_ph->optimize check_temp Lower Reaction Temperature other_decomp->check_temp Yes check_inert Ensure Strictly Inert Atmosphere check_temp->check_inert check_inert->optimize optimize->end

Caption: A logical workflow for troubleshooting reactions.

"2,4-Bis(benzyloxy)-5-bromopyrimidine" reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Bis(benzyloxy)-5-bromopyrimidine. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound?

A1: this compound is a solid with a melting point of 88-90 °C. It should be stored in a cool, dry place, sealed from atmospheric moisture. For long-term storage, refrigeration is recommended.

Q2: What are the most common reactions performed with this compound?

A2: This compound is primarily used as a substrate in various palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position of the pyrimidine ring. The most common transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Q3: How can the benzyloxy protecting groups be removed?

A3: The benzyloxy groups can be removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Acid-catalyzed deprotection, for instance with trifluoroacetic acid (TFA), can also be employed, although optimization may be required to avoid side reactions.[1][2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?

A4: Low yields can stem from several factors, including inactive catalyst, suboptimal reaction conditions, or degradation of the boronic acid.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For sterically hindered or electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands.

  • Base and Solvent Optimization: The choice of base and solvent is critical. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as 1,4-dioxane/water or toluene/ethanol.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring the reaction is under an inert atmosphere.

  • Reaction Temperature: Insufficient temperature can lead to low conversion. Incrementally increasing the temperature may improve the yield.

Q5: I am seeing significant formation of a debrominated pyrimidine byproduct. How can I prevent this?

A5: Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.

Mitigation Strategies: [3]

  • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.

  • Solvent System: If using alcohol-containing solvents, consider switching to aprotic solvents like 1,4-dioxane or toluene.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the debromination pathway.

Sonogashira Coupling

Q6: My Sonogashira reaction is yielding a significant amount of alkyne homocoupling (Glaser coupling) product. How can this be minimized?

A6: Glaser coupling is a common side reaction, particularly when a copper(I) co-catalyst is used.

Troubleshooting Strategies: [3]

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to utilize a copper-free Sonogashira protocol.

  • Inert Atmosphere: If a copper co-catalyst is necessary, maintaining a strictly anaerobic environment is crucial to prevent oxidative homocoupling.

  • Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can also help to minimize this side reaction.

Q7: The reaction stalls and does not go to completion. What should I do?

A7: A stalled reaction can be due to catalyst deactivation or impure reagents.

Possible Solutions:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under an inert atmosphere.

  • Catalyst Activity: If catalyst deactivation is suspected, fresh catalyst can be added to the reaction mixture.

Buchwald-Hartwig Amination

Q8: I am observing low to no product yield in my Buchwald-Hartwig amination. What are the likely causes?

A8: Low yields in Buchwald-Hartwig aminations can be due to an inactive catalyst, inappropriate base or ligand selection, or suboptimal temperature.

Troubleshooting Flowchart:

G start Low or No Product Yield q1 Is the catalyst active and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Action q2 Are reagents and solvents pure and anhydrous? a1_yes->q2 sol1 Use a pre-catalyst or fresh reagents. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Action q3 Is the reaction temperature optimal? a2_yes->q3 sol2 Use anhydrous, degassed solvents and pure reagents. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Action q4 Significant side reactions observed? a3_yes->q4 sol3 Increase temperature incrementally. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Action a4_no No q4->a4_no sol4a Screen weaker or less hindered bases (e.g., Cs2CO3). a4_yes->sol4a sol4b Screen different phosphine ligands. a4_yes->sol4b end_node Consult further literature for substrate-specific issues. a4_no->end_node sol4a->end_node sol4b->end_node

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Q9: Hydrodehalogenation is a significant side reaction. How can it be minimized?

A9: The replacement of bromine with hydrogen can compete with the desired C-N bond formation.

Mitigation Strategies: [3]

  • Base Selection: While strong, non-nucleophilic bases like sodium tert-butoxide are common, they can sometimes act as hydride donors. Screening different bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be beneficial.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for promoting the desired amination over hydrodehalogenation.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-N-heterocycles [3]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O90-1002-24GoodGeneral conditions for aryl bromides.
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene/H₂O801HighEffective for sp²-sp³ coupling.
NiCl₂(PCy₃)₂ (5)-K₃PO₄ (3.0)tert-Amyl Alcohol1101285Nickel-catalyzed, green solvent option.

Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination of Bromo-heterocycles

BaseSolventTemperature (°C)Outcome
NaOtBuToluene80-110Generally faster reaction rates, but may not be suitable for base-sensitive substrates.
Cs₂CO₃1,4-Dioxane100-120Weaker base, good for sensitive functional groups, may require higher temperatures.
K₃PO₄Toluene100-110Cost-effective and suitable for many substrates, may require longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification setup1 Combine this compound, boronic acid, and base in a dry flask. setup2 Evacuate and backfill with inert gas (3x). setup1->setup2 add1 Add degassed solvent. setup2->add1 add2 Add palladium catalyst and ligand. add1->add2 react Heat to desired temperature and monitor by TLC/LC-MS. add2->react workup Cool, dilute with organic solvent, wash with water and brine. react->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst and ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

  • Preparation: In a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq.). Then, add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Workup and Purification: Follow similar workup and purification procedures as described for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

G cluster_setup Setup under Inert Atmosphere cluster_reagents Reagent Addition cluster_reaction_workup Reaction and Workup cluster_purification Purification A Add this compound, palladium precatalyst, and ligand to an oven-dried Schlenk flask. B Evacuate and backfill with inert gas (repeat 3x). A->B C Add anhydrous, degassed solvent. B->C D Add the amine. C->D E Add the base. D->E F Heat the reaction mixture to the optimized temperature (80-110 °C). E->F G Monitor reaction progress by TLC/LC-MS. F->G H Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. G->H I Wash the filtrate with water and brine. H->I J Dry the organic layer, concentrate, and purify by column chromatography. I->J

Caption: Detailed workflow for Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine (1.1-1.5 eq.) and the base (e.g., NaOtBu or Cs₂CO₃).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

References

Technical Support Center: Selective Debenzylation of 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the selective debenzylation of "2,4-Bis(benzyloxy)-5-bromopyrimidine" to yield 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil) without reducing the bromo substituent or the pyrimidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the debenzylation of this compound?

A1: The primary challenge is the selective removal of the two benzyl ether groups without affecting the bromine substituent and the pyrimidine ring. Common debenzylation methods, such as standard catalytic hydrogenation, can lead to undesired side reactions like hydrodebromination (loss of the bromine atom) or reduction of the pyrimidine ring.

Q2: Which methods are most promising for this selective transformation?

A2: Based on literature for similar substrates, the most promising methods that balance efficiency and selectivity are Catalytic Transfer Hydrogenation (CTH) and certain acid-catalyzed debenzylation reactions. These methods offer milder conditions compared to high-pressure hydrogenation.

Q3: Can I use standard catalytic hydrogenation with H₂ gas and Pd/C?

A3: While standard catalytic hydrogenation is a common debenzylation technique, it should be approached with caution for this substrate. Over-reduction is a significant risk, potentially leading to the loss of the bromine atom. If this method is attempted, careful optimization of catalyst loading, hydrogen pressure, and reaction time is crucial.

Q4: What is Catalytic Transfer Hydrogenation (CTH) and why is it a good option?

A4: CTH is a technique where hydrogen is generated in situ from a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C).[1] This method often provides better selectivity compared to using hydrogen gas directly, as the concentration of active hydrogen on the catalyst surface can be more easily controlled, minimizing over-reduction.[1][2]

Q5: Are there any non-hydrogenation methods available?

A5: Yes, acid-catalyzed debenzylation using a Lewis acid like boron trichloride (BCl₃) is a viable alternative. This method operates under different mechanistic principles and can be highly chemoselective, often tolerating reducible functional groups like halides.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the debenzylation of this compound.

Issue 1: Incomplete Debenzylation

  • Symptom: The presence of starting material or mono-debenzylated intermediates in the final product mixture, as observed by TLC or LC-MS.

  • Possible Causes & Solutions:

    • Insufficient Catalyst (CTH): The catalyst may be deactivated or used in an insufficient amount.

      • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C). Ensure the catalyst is fresh and active.

    • Poor Hydrogen Donor Reactivity (CTH): The hydrogen donor may not be efficient under the current conditions.

      • Solution: Switch to a different hydrogen donor (e.g., from formic acid to ammonium formate). Ensure the donor is of high purity.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature.

      • Solution: Gradually increase the reaction temperature while carefully monitoring for side product formation. For CTH, refluxing in a suitable solvent like methanol is common.[1]

    • Insufficient Acid (BCl₃ method): Not enough Lewis acid to cleave both benzyl ethers.

      • Solution: Increase the equivalents of BCl₃. The reaction is often performed at low temperatures (-78 °C), and ensuring complete reaction may require longer reaction times or a slight increase in temperature.[3]

Issue 2: Loss of Bromine (Hydrodebromination)

  • Symptom: The desired product is formed, but a significant amount of the debrominated analog (uracil) is also present.

  • Possible Causes & Solutions:

    • Over-reduction with CTH: The catalyst is too active, or the reaction time is too long.

      • Solution: Reduce the catalyst loading or switch to a less active catalyst (e.g., Pd/BaSO₄). Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.

    • Reaction pH (CTH): The pH of the reaction mixture can influence the selectivity of dehalogenation versus debenzylation.

      • Solution: In some cases, controlling the pH with a buffer system can suppress dehalogenation.[4]

    • High Temperature: Higher temperatures can promote the reduction of the C-Br bond.

      • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Issue 3: Reduction of the Pyrimidine Ring

  • Symptom: Formation of dihydropyrimidine or other reduced pyrimidine species.

  • Possible Causes & Solutions:

    • Harsh Reaction Conditions: This is more common with high-pressure hydrogenation but can occur with CTH under forcing conditions.

      • Solution: Use milder conditions: lower temperature, shorter reaction time, and a less active catalyst system. The CTH and BCl₃ methods are generally less prone to this side reaction.

Comparison of Key Debenzylation Methods

MethodCatalyst/ReagentHydrogen SourceTypical SolventsTemperatureAdvantagesDisadvantages
Catalytic Transfer Hydrogenation (CTH) 10% Pd/CAmmonium FormateMethanol, EthanolRoom Temp. to RefluxMilder than H₂/Pd/C, good selectivity, no specialized pressure equipment needed.[1]Catalyst can be pyrophoric; potential for over-reduction if not optimized.
Acid-Catalyzed Debenzylation Boron Trichloride (BCl₃)N/ADichloromethane (DCM)-78 °C to Room Temp.High chemoselectivity, tolerates reducible groups like halides, avoids hydrogenation.[3]BCl₃ is corrosive and moisture-sensitive, requires cryogenic temperatures, potential for Friedel-Crafts side reactions.[5]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 - 0.2 eq by weight) to the solution. Then, add ammonium formate (4.0 - 5.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with methanol. Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Debenzylation using Boron Trichloride (BCl₃)

This protocol involves a highly reactive and hazardous reagent and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BCl₃ in DCM (e.g., 1M solution, 2.2 - 3.0 eq) dropwise to the cooled solution. It is advisable to include a cation scavenger like pentamethylbenzene to prevent side reactions.[3]

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, quench it by the slow addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the debenzylation process.

Debenzylation_Troubleshooting start Start Debenzylation Reaction monitor Monitor Reaction Progress (TLC/LC-MS) start->monitor check_completion Is Starting Material Consumed? monitor->check_completion incomplete Issue: Incomplete Reaction check_completion->incomplete No analyze_products Analyze Product Mixture check_completion->analyze_products Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase catalyst/reagent - Increase temperature - Change H-donor (CTH) incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Experiment check_debromination Is Debromination Observed? analyze_products->check_debromination debromination Issue: Debromination check_debromination->debromination Yes check_ring_reduction Is Ring Reduction Observed? check_debromination->check_ring_reduction No troubleshoot_debromination Troubleshoot Debromination: - Decrease catalyst loading - Lower temperature - Adjust pH (CTH) debromination->troubleshoot_debromination troubleshoot_debromination->start Re-run Experiment ring_reduction Issue: Ring Reduction check_ring_reduction->ring_reduction Yes success Successful Debenzylation check_ring_reduction->success No troubleshoot_ring_reduction Troubleshoot Ring Reduction: - Use milder conditions - Switch to BCl3 method ring_reduction->troubleshoot_ring_reduction troubleshoot_ring_reduction->start Re-run Experiment

Caption: Troubleshooting workflow for the debenzylation of this compound.

References

Technical Support Center: Synthesis of Nucleosides from 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nucleosides utilizing 2,4-Bis(benzyloxy)-5-bromopyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the key stages of nucleoside synthesis: the glycosylation reaction and the deprotection of the benzyloxy groups.

Glycosylation Step: Coupling of this compound with a Protected Sugar

The critical step of forming the N-glycosidic bond, often via a Vorbrüggen glycosylation, can present several challenges.

Problem: Low Yield of the Desired β-Nucleoside

Potential CauseSuggested Solution
Inefficient Silylation of the Pyrimidine: Ensure complete silylation of this compound. Use fresh silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCl). The reaction can be monitored by IR spectroscopy (disappearance of N-H bands).
Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are crucial. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is commonly used. Titrate the amount of Lewis acid; an excess can lead to sugar degradation, while too little can result in an incomplete reaction. Other Lewis acids like SnCl₄ can also be explored.
Anomerization: The formation of the undesired α-anomer can be a significant issue. Running the reaction at a lower temperature may improve β-selectivity. Some studies suggest that certain solvents can influence the anomeric ratio.
Reaction Time and Temperature: Optimize reaction time and temperature. Prolonged reaction times or high temperatures can lead to the degradation of starting materials and products. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times in a one-pot procedure.[1]
Solvent Choice: Acetonitrile is a common solvent for Vorbrüggen glycosylation. However, it can sometimes participate in side reactions. If byproducts are observed, consider using alternative anhydrous solvents like 1,2-dichloroethane.[2]

Problem: Formation of Unidentified Byproducts

Potential CauseSuggested Solution
Degradation of the Sugar Moiety: This can be caused by an overly strong Lewis acid or high reaction temperatures. Use a milder Lewis acid or lower the reaction temperature. Ensure the reaction is performed under strictly anhydrous conditions.
Reaction with Solvent: As mentioned, solvents like acetonitrile can sometimes react under Lewis acid catalysis to form byproducts.[2] Consider switching to a more inert solvent like 1,2-dichloroethane.
Incomplete Silylation: Unreacted pyrimidine can lead to a complex reaction mixture. Ensure complete silylation before adding the sugar and Lewis acid.
Deprotection Step: Removal of Benzyloxy Groups

The simultaneous removal of the two benzyloxy protecting groups is typically achieved by catalytic hydrogenolysis.

Problem: Incomplete Deprotection

Potential CauseSuggested Solution
Catalyst Deactivation: The palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) can become poisoned or deactivated.[3] Use a higher catalyst loading or a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.
Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed to completion. Increase the pressure gradually and monitor the reaction progress by TLC or LC-MS.
Reaction Time: Debenzylation can be sluggish.[4] Allow for a longer reaction time, monitoring periodically to avoid over-reduction.

Problem: Formation of Side Products

Potential CauseSuggested Solution
Hydrodebromination (Loss of the 5-Bromo Substituent): The C-Br bond can be susceptible to reduction under hydrogenolysis conditions. Use a less active catalyst or milder reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). Additives like ammonium acetate can sometimes suppress hydrodehalogenation.
Reduction of the Pyrimidine Ring: Over-reduction can lead to saturation of the pyrimidine ring. Monitor the reaction closely and stop it as soon as the starting material is consumed. Using a selective catalyst like Pd(OH)₂/C (Pearlman's catalyst) can sometimes minimize ring reduction.
N-Alkylation from Solvent: When using alcohol solvents like methanol, N-methylation can occur as a side reaction.[4] Consider using a non-alcoholic solvent like ethyl acetate or trifluoroethanol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the glycosylation of this compound?

A1: The Vorbrüggen glycosylation is a widely used and effective method.[1][3] This typically involves the silylation of the pyrimidine base followed by coupling with a protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst like TMSOTf.

Q2: How can I improve the β-selectivity of the glycosylation reaction?

A2: The 2'-O-acyl group on the sugar moiety generally directs the incoming nucleobase to the β-face. To further enhance β-selectivity, ensure the use of a participating neighboring group at the C2' position of the sugar. Additionally, optimizing the solvent and reaction temperature can favor the formation of the β-anomer.

Q3: What are the best conditions for the deprotection of the benzyloxy groups?

A3: Catalytic hydrogenolysis is the standard method. This is typically carried out using a palladium catalyst, such as 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst), under a hydrogen atmosphere. The choice of solvent can be critical to avoid side reactions; ethyl acetate or trifluoroethanol are good options.

Q4: I am observing the loss of the bromine atom during the debenzylation step. How can I prevent this?

A4: Hydrodebromination is a known side reaction during catalytic hydrogenolysis. To minimize this, you can try using a milder catalyst, reducing the hydrogen pressure, or shortening the reaction time. The addition of a buffer, such as ammonium acetate, may also help to suppress this side reaction.

Q5: What is the best way to purify the final 5-bromo-nucleoside?

A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific nucleoside. A gradient of methanol in dichloromethane or ethyl acetate is often effective. High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification of the final product.[4]

Experimental Protocols

Synthesis of 5-Bromo-2',3',5'-tri-O-benzoyl-uridine

This protocol describes a typical Vorbrüggen glycosylation reaction.

  • Silylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and stir the mixture at reflux until the solution becomes clear.

  • Glycosylation: Cool the solution to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.2 eq) in anhydrous acetonitrile. Add this solution to the silylated pyrimidine solution. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected nucleoside.

Debenzylation to 5-Bromouridine

This protocol describes the removal of the benzyloxy and benzoyl protecting groups.

  • Debenzylation: Dissolve the protected nucleoside (1.0 eq) in a suitable solvent such as methanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) (10-20% by weight).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature. Stir the reaction mixture vigorously for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Deprotection of Acyl Groups: Concentrate the filtrate. Dissolve the residue in methanolic ammonia (saturated at 0°C) and stir at room temperature for 12-24 hours.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude 5-bromouridine by silica gel column chromatography (e.g., using a mobile phase of methanol in dichloromethane) or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Nucleoside Synthesis Workflow A 2,4-Bis(benzyloxy)- 5-bromopyrimidine C Glycosylation (Vorbrüggen Reaction) A->C B Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) B->C D Protected Nucleoside C->D Formation of N-glycosidic bond E Debenzylation & Deprotection (Catalytic Hydrogenolysis & Ammonolysis) D->E Removal of protecting groups F Crude 5-Bromo-Nucleoside E->F G Purification (Column Chromatography/HPLC) F->G H Pure 5-Bromo-Nucleoside G->H

Caption: General workflow for the synthesis of a 5-bromo-nucleoside.

troubleshooting_glycosylation cluster_troubleshooting Troubleshooting Glycosylation Start Low Yield in Glycosylation Cause1 Incomplete Silylation Start->Cause1 Cause2 Suboptimal Lewis Acid Start->Cause2 Cause3 Anomerization Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1 Ensure fresh silylating agents & monitor reaction Cause1->Solution1 Solution2 Titrate Lewis acid amount & consider alternatives Cause2->Solution2 Solution3 Optimize temperature & solvent Cause3->Solution3 Solution4 Use inert solvent (e.g., DCE instead of ACN) Cause4->Solution4

Caption: Troubleshooting logic for low yields in the glycosylation step.

troubleshooting_deprotection cluster_deprotection Troubleshooting Deprotection Start Issues in Deprotection Issue1 Incomplete Reaction Start->Issue1 Issue2 Hydrodebromination Start->Issue2 Issue3 Ring Reduction Start->Issue3 Issue4 N-Alkylation Start->Issue4 Solution1 Increase catalyst loading / H2 pressure / reaction time Issue1->Solution1 Solution2 Use milder conditions / add buffer Issue2->Solution2 Solution3 Monitor reaction closely / use selective catalyst Issue3->Solution3 Solution4 Use non-alcoholic solvent (e.g., EtOAc) Issue4->Solution4

Caption: Common issues and solutions during the deprotection step.

References

"2,4-Bis(benzyloxy)-5-bromopyrimidine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(benzyloxy)-5-bromopyrimidine.

Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. The compound should be kept in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration is recommended.

Storage ConditionRecommendation
TemperatureRoom Temperature or 0-8°C
AtmosphereDry, inert atmosphere (e.g., Argon or Nitrogen) is preferable
ContainerTightly sealed, light-resistant container

Q2: How stable is this compound in common organic solvents?

A2: While specific quantitative data on the long-term stability in various solvents is not extensively documented, pyrimidine derivatives with benzyloxy groups are generally stable under neutral and anhydrous conditions. However, they can be sensitive to strong acids and reducing agents, which may cause debenzylation. For reactions, it is always recommended to use freshly prepared solutions and to minimize exposure to air and moisture.

Troubleshooting Experimental Issues

This section addresses common problems encountered during synthetic procedures involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q3: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving a very low yield. What are the possible causes?

A3: A failing or low-yielding Suzuki-Miyaura coupling reaction can be attributed to several factors. The primary areas to investigate are the catalyst system, reaction setup, and the quality of your reagents.[1]

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The catalyst or ligand may have degraded due to improper storage or handling.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition.[1]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[1]

Q4: I am observing the formation of byproducts in my reaction. What are the likely side reactions?

A4: Several side reactions can occur during a Suzuki-Miyaura coupling:

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It can be promoted by the presence of oxygen.[1]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water or acidic impurities.[1]

  • Debenzylation: The benzyloxy protecting groups can be cleaved under certain conditions, particularly if there are acidic or reductive impurities present.

Q5: My purification by column chromatography is proving difficult. What are some common issues and solutions?

A5: Purification of pyrimidine derivatives can sometimes be challenging.

  • Compound Degradation on Silica Gel: Pyrimidines can be sensitive to the acidic nature of silica gel. If you suspect your product is degrading on the column, you can use neutralized silica gel (by pre-treating with a base like triethylamine in your eluent) or switch to a different stationary phase like alumina.

  • Co-elution of Impurities: If impurities are co-eluting with your product, optimizing the solvent system for your column is necessary. A gradient elution might provide better separation. Common impurities can include unreacted starting materials, homocoupled products, and residual palladium catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams to aid in understanding experimental workflows and logical relationships.

G Troubleshooting a Failed Suzuki Coupling Reaction start Reaction Failure: Low or No Product check_catalyst Check Catalyst System (Activity, Loading) start->check_catalyst check_conditions Review Reaction Conditions (Inertness, Temperature) start->check_conditions check_reagents Verify Reagent Quality (Purity, Stoichiometry) start->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Adjust Temperature/Time check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents success Successful Reaction optimize_catalyst->success Improved Yield failure Persistent Failure: Consult Literature for Alternative Methods optimize_catalyst->failure No Improvement optimize_conditions->success Improved Yield optimize_conditions->failure No Improvement purify_reagents->success Improved Yield purify_reagents->failure No Improvement

Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.

G Factors Affecting Stability of this compound compound This compound storage Storage Conditions compound->storage reaction Reaction Conditions compound->reaction temp Temperature storage->temp light Light Exposure storage->light moisture Moisture storage->moisture atmosphere Atmosphere (Air/Inert) storage->atmosphere solvents Solvents reaction->solvents reagents Reagents (Acids/Bases/Reductants) reaction->reagents catalysts Catalysts (e.g., Palladium) reaction->catalysts degradation Degradation/Side Reactions temp->degradation light->degradation moisture->degradation atmosphere->degradation solvents->degradation reagents->degradation catalysts->degradation

Caption: Key factors influencing the stability of the target compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Bis(benzyloxy)-5-bromopyrimidine and 2,4-dichloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two key 5-bromopyrimidine building blocks: 2,4-bis(benzyloxy)-5-bromopyrimidine and 2,4-dichloro-5-bromopyrimidine. Understanding the distinct reactivity profiles of these compounds is crucial for the strategic design and execution of synthetic routes toward complex molecular targets, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes their performance in common chemical transformations, supported by experimental data and detailed protocols.

Overview of Reactivity

The reactivity of this compound and 2,4-dichloro-5-bromopyrimidine is primarily dictated by the nature of the substituents at the C2 and C4 positions of the pyrimidine ring. These differences lead to significant variations in their susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

2,4-dichloro-5-bromopyrimidine is a highly versatile intermediate, characterized by three distinct reactive sites. The presence of two electron-withdrawing chloro groups significantly activates the pyrimidine ring towards nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend I > Br > Cl, making the C5-bromo position the most reactive site for reactions like Suzuki, Sonogashira, and Stille couplings.[1] Conversely, in SNAr reactions, the C4-chloro position is the most susceptible to nucleophilic attack, followed by the C2-chloro position.[1] This differential reactivity allows for sequential and site-selective functionalization.

This compound , on the other hand, features benzyloxy groups at the C2 and C4 positions. While the C5-bromo position remains the primary site for cross-coupling reactions, the benzyloxy groups, being less electron-withdrawing than chlorine, render the pyrimidine ring less activated towards SNAr. Furthermore, the benzyloxy group is generally a poorer leaving group compared to chloride in SNAr reactions, often requiring more forcing conditions for substitution.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for key reactions, providing a direct comparison of the reactivity of the two compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling

EntryPyrimidine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,4-dichloro-5-bromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471[2]
2This compound(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (cat.)Na₂CO₃ (0.5 M aq.)Water80-Moderate[3]

Table 2: Sonogashira Coupling

EntryPyrimidine SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
12,4-dichloro-5-bromopyrimidine derivative1-HexynePdCl₂(dppf)·CH₂Cl₂ (2)CuI (1.7)Et₃NTHF6090[4]
2This compoundPhenylacetylenePdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₂NHTHF6094[3]
3This compoundBut-3-yn-1-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₂NHTHF6092[5]
Nucleophilic Aromatic Substitution (SNAr)

Direct comparative quantitative data for SNAr reactions under identical conditions is limited in the literature. However, the general principles of SNAr on halogenated pyrimidines provide a clear qualitative comparison.

Table 3: Reactivity in Nucleophilic Aromatic Substitution

Pyrimidine SubstratePosition of AttackLeaving GroupReactivityRationale
2,4-dichloro-5-bromopyrimidineC4 > C2Cl⁻HighStrong activation by two electron-withdrawing chloro groups; Chloride is a good leaving group.
This compoundC2/C4PhCH₂O⁻LowLess ring activation compared to the dichloro analogue; Benzyloxy is a poorer leaving group than chloride.

Experimental Protocols

Synthesis of 2,4-dichloro-5-bromopyrimidine

A common method for the synthesis of 2,4-dichloro-5-bromopyrimidine is the chlorination of 5-bromouracil.

Protocol 1: Chlorination of 5-bromouracil

  • To a flask containing 5-bromouracil (1.0 equiv.), add phosphorus oxychloride (POCl₃) (excess).

  • Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric moisture.

  • After the solution becomes homogeneous, remove the excess POCl₃ by distillation at atmospheric pressure.

  • Continue distillation under reduced pressure to afford 2,4-dichloro-5-bromopyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2,4-dichloro-5-bromopyrimidine [2]

  • In a reaction flask, combine 2,4-dichloro-5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.0-1.2 equiv.), and a base such as potassium carbonate (3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Add a degassed solvent, such as 1,4-dioxane.

  • Heat the reaction mixture at 100 °C under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound [3]

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF, add the terminal alkyne (1.1 equiv.).

  • Add a base, typically an amine like diethylamine (Et₂NH).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Heat the reaction mixture at 60 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.

Nucleophilic Aromatic Substitution

Protocol 4: General Procedure for SNAr of 2,4-dichloro-5-bromopyrimidine

  • To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 equiv.) in a solvent like DMF or NMP, add the nucleophile (e.g., an amine, 1.1-1.5 equiv.).

  • Add a base such as K₂CO₃ or Et₃N (2.0 equiv.).

  • Stir the reaction mixture at a suitable temperature (room temperature to 100 °C) and monitor its progress.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the product by column chromatography.

Visualizations

Reactivity_Comparison Comparative Reactivity of 5-Bromopyrimidines cluster_dichloro 2,4-dichloro-5-bromopyrimidine cluster_dibenzyloxy This compound DCP 2,4-dichloro- 5-bromopyrimidine DCP_SNAr SNA_r (C4-Cl > C2-Cl) DCP->DCP_SNAr Nucleophilic Attack DCP_CC Cross-Coupling (C5-Br) DCP->DCP_CC Pd-Catalyzed Reaction DBP 2,4-bis(benzyloxy)- 5-bromopyrimidine DBP_SNAr SNA_r (low reactivity) DBP->DBP_SNAr Nucleophilic Attack DBP_CC Cross-Coupling (C5-Br) DBP->DBP_CC Pd-Catalyzed Reaction Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling start Start: 5-Bromopyrimidine Derivative + Arylboronic Acid reagents Add: - Pd Catalyst - Base - Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 5-Arylpyrimidine purification->product SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Pathway Substrate Activated Pyrimidine (e.g., 2,4-dichloro-5-bromopyrimidine) Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Pyrimidine Meisenheimer->Product - Leaving Group Leaving_Group Leaving Group (e.g., Cl⁻) Meisenheimer->Leaving_Group

References

A Comparative Guide to Benzyloxy and Chloro Protecting Groups in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of pyrimidine synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various options, benzyloxy and chloro groups are frequently employed, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Protecting Groups in Pyrimidine Chemistry

The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleosides and therapeutic agents. The nitrogen atoms and substituent positions on the pyrimidine ring exhibit varying reactivity, often necessitating the use of protecting groups to mask certain functionalities while others are being modified. An ideal protecting group should be easy to introduce and remove in high yields, stable under a range of reaction conditions, and should not interfere with other synthetic steps.

The benzyloxy group (OBn) or its N-analog, the benzyl group (Bn) , is a classical protecting group for hydroxyl and amino functionalities, respectively. It is typically introduced via Williamson ether synthesis or N-alkylation and removed by catalytic hydrogenolysis or acidic cleavage.

The chloro group (Cl) , while often considered a reactive functional group, can also serve as a protecting group, particularly for the hydroxyl groups of pyrimidones (e.g., uracil). It is introduced by treating the corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). Its removal is achieved through reductive dehalogenation. More commonly, the chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization of the pyrimidine ring.

Performance Comparison: Benzyloxy vs. Chloro Groups

The choice between a benzyloxy and a chloro protecting group depends heavily on the overall synthetic route, including the desired final product and the reaction conditions of intermediate steps.

Key Considerations:
  • Primary Role: The benzyloxy group functions primarily as a temporary protecting group. The chloro group, on the other hand, serves a dual role: it can be a protecting group that is later removed, or it can be a reactive handle for introducing other functional groups.

  • Stability: N-benzyl groups are generally stable under alkaline and nucleophilic conditions.[1] The chloro group on the pyrimidine ring is susceptible to nucleophilic displacement, especially when the ring is activated by electron-withdrawing groups.[2]

  • Deprotection/Removal: Deprotection of benzyl groups via catalytic hydrogenation is generally mild and high-yielding, but may not be compatible with other reducible functional groups in the molecule.[3][4] Reductive dehalogenation of the chloro group can be achieved with various reagents, including catalytic hydrogenation or metals like zinc.[5]

Quantitative Data Summary

The following tables summarize quantitative data for the introduction and removal of benzyloxy and chloro groups on pyrimidine scaffolds, compiled from various experimental sources.

Table 1: Introduction of Protecting Groups
Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
Benzyl (N-benzylation)PyrimidineBenzyl bromide, BaseVaries[6]
Chloro (Chlorination)2,4-Dihydroxy-5-methylpyrimidinePOCl₃, Pyridine88[7]
Chloro (Chlorination)2,4-Dihydroxy-5-bromopyrimidinePOCl₃, Pyridine90.5[8]
Chloro (Chlorination)2,4-Dihydroxy-5-chloropyrimidinePOCl₃, Pyridine89[7]
Chloro (Chlorination)6-Amino-2,4-dihydroxypyrimidinePOCl₃, Pyridine72[7]
Chloro (Chlorination)UracilPOCl₃, N,N-dimethylaniline~90[9][10]
Table 2: Deprotection/Removal of Protecting Groups
Protecting GroupSubstrateReagents and ConditionsYield (%)Reference
Benzyl (N-debenzylation)N-Benzyl-2-(pyrimidyl)aminePd/C, Nb₂O₅/C, H₂97[8]
Benzyl (N-debenzylation)Various N-benzyl amines10% Pd-C, Ammonium formate85-95[3][11]
Benzyl (N-debenzylation)N-Boc, N-Benzyl protected 2-aminopyridine20% Pd(OH)₂/C, H₂, Acetic acid66[12][13]
Chloro (Dehalogenation)2-ChloropyrimidinePd-catalyst, H₂, MgOGood[5]
Chloro (Dehalogenation)2-HalogenopyrimidinesHot Hydriodic AcidGood[2]
Chloro (Dehalogenation)2-Amino-4-chloropyrimidineZinc dust, Activated charcoalNot reported[5]
Table 3: Chloro Group as a Leaving Group for Nucleophilic Aromatic Substitution (SNAr)
SubstrateNucleophileReagents and ConditionsProductYield (%)Reference
5-substituted-2,4-dichloropyrimidineTertiary aminesCHCl₃, rt or reflux2-amino-4-chloro-5-substituted pyrimidineModerate to Excellent
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine-Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate-
2,4-DichloropyrimidineVarious anilinesAqueous HCl, Microwave2-Chloro-4-anilinopyrimidine derivativesGood
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilinesHCl, H₂O, 80°C4-Anilino-7H-pyrrolo[2,3-d]pyrimidine derivatives83

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the typical synthetic pathways involving benzyloxy and chloro groups in pyrimidine chemistry.

benzyloxy_workflow cluster_deprotection Deprotection Methods start Pyrimidine Precursor (e.g., Aminopyrimidine) protection N-Benzylation (BnBr, Base) start->protection protected N-Benzyl Pyrimidine protection->protected reaction Further Synthesis Steps protected->reaction deprotection Deprotection reaction->deprotection hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) deprotection->hydrogenolysis High Yield, Mild Conditions acid_cleavage Acidic Cleavage (TFA) deprotection->acid_cleavage For substrates sensitive to hydrogenation product Final Product hydrogenolysis->product acid_cleavage->product

Caption: Workflow for using a benzyl protecting group in pyrimidine synthesis.

chloro_workflow start Hydroxypyrimidine (e.g., Uracil) chlorination Chlorination (POCl₃) start->chlorination chloropyrimidine Chloropyrimidine chlorination->chloropyrimidine path1 Pathway 1: Chloro as Protecting Group chloropyrimidine->path1 path2 Pathway 2: Chloro as Leaving Group chloropyrimidine->path2 reaction1 Further Synthesis Steps path1->reaction1 snar Nucleophilic Aromatic Substitution (SₙAr with Nu⁻) path2->snar dehalogenation Reductive Dehalogenation (e.g., H₂, Pd/C or Zn) reaction1->dehalogenation product1 Final Product (C-H restored) dehalogenation->product1 product2 Functionalized Pyrimidine snar->product2

Caption: Dual role of the chloro group in pyrimidine synthesis.

Experimental Protocols

Protocol 1: Chlorination of Uracil to 2,4-Dichloropyrimidine

This protocol is based on established methods for the chlorination of hydroxypyrimidines.[10]

Materials:

  • Uracil (pyrimidine-2,4-diol)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Apparatus for quenching reactive reagents

Procedure:

  • In a round-bottom flask, suspend uracil in an excess of phosphorus oxychloride (POCl₃ can act as both reagent and solvent).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice in a well-ventilated fume hood. This reaction is highly exothermic and releases HCl gas.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.

  • Purify the product by distillation or column chromatography.

Protocol 2: N-Benzylation of an Aminopyrimidine

This is a general protocol for the N-alkylation of amines.[6]

Materials:

  • Substituted aminopyrimidine

  • Benzyl bromide (BnBr) or benzyl chloride (BnCl)

  • A suitable base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

  • Round-bottom flask with a stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution or suspension of the aminopyrimidine in an anhydrous solvent under an inert atmosphere, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide or benzyl chloride dropwise or portion-wise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • After completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-benzylated pyrimidine.

Protocol 3: Catalytic Hydrogenolysis for N-Debenzylation

This protocol describes a common method for the removal of a benzyl protecting group.[3][4]

Materials:

  • N-benzylated pyrimidine derivative

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen gas balloon or H-Cube apparatus) or a hydrogen transfer reagent like ammonium formate

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Dissolve the N-benzylated pyrimidine in the chosen solvent in a reaction vessel.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

  • If using hydrogen gas, evacuate the vessel and backfill with hydrogen. Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

  • If using a hydrogen transfer reagent like ammonium formate, add it to the reaction mixture and heat to reflux.

  • Monitor the reaction progress by TLC until the starting material has been completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • Further purification can be performed if necessary.

Protocol 4: Reductive Dehalogenation of a Chloropyrimidine

This protocol is a general method for the removal of a chloro group from a pyrimidine ring.[5]

Materials:

  • Chloropyrimidine derivative

  • Palladium on carbon (Pd/C) catalyst or Zinc (Zn) dust

  • Hydrogen source (if using Pd/C) or an acid (e.g., acetic acid) or base (if using Zn)

  • Solvent (e.g., ethanol, methanol, or an aqueous mixture)

  • Reaction vessel

Procedure (using Pd/C):

  • Dissolve the chloropyrimidine in a suitable solvent.

  • Add a base such as magnesium oxide (MgO) to act as a hydrogen chloride acceptor.

  • Add the Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been absorbed.

  • Filter the catalyst and work up the reaction mixture as described in Protocol 3.

Procedure (using Zn):

  • Suspend the chloropyrimidine in a suitable solvent (e.g., water, ethanol, or acetic acid).

  • Add zinc dust to the suspension.

  • If in a neutral or acidic medium, the reaction may proceed with stirring at room temperature or with heating. In some cases, the addition of a base is required.

  • Monitor the reaction by TLC.

  • Once complete, filter off the excess zinc.

  • Work up the filtrate by extraction and purify as needed.

Conclusion

The choice between benzyloxy and chloro as protecting groups in pyrimidine synthesis is not a matter of direct substitution but a strategic decision based on the intended synthetic pathway. The benzyloxy group offers a reliable and stable protection that can be cleanly removed under specific reductive or acidic conditions. The chloro group, while removable, provides the invaluable additional functionality of being an excellent leaving group for SNAr reactions, thereby opening up avenues for diverse molecular functionalization. Researchers should consider the overall synthetic scheme, including the compatibility of functional groups and the desired final molecular architecture, when selecting the appropriate protecting group strategy.

References

A Comparative Guide to the Reactivity of 5-Substituted 2,4-Dialkoxypyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with 5-substituted 2,4-dialkoxypyrimidines serving as versatile building blocks for the synthesis of a wide array of biologically active molecules. The reactivity of these substrates in palladium-catalyzed cross-coupling reactions is a critical parameter in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of various 5-substituted 2,4-dialkoxypyrimidines in key cross-coupling reactions, supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.

General Reactivity Trends

The reactivity of 5-substituted 2,4-dialkoxypyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the leaving group at the 5-position and the electronic properties of the pyrimidine ring, which are influenced by the alkoxy substituents at the 2- and 4-positions.

Influence of the Leaving Group: The generally accepted order of reactivity for halogen leaving groups in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, 5-iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Other leaving groups, such as triflates (OTf), can also be employed and often exhibit high reactivity, comparable to or even exceeding that of bromides.

Influence of Substituent Position on the Pyrimidine Ring: The position of the leaving group on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[1] The C2 position is also activated, while the C5 position is generally the least reactive of the three.[1]

Data Presentation: Catalyst Performance in Pyrimidine Coupling

The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving 5-substituted 2,4-dialkoxypyrimidines and related substrates. It is important to note that the data presented is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a halide or pseudohalide and an organoboron compound.[3]

5-Substituent2,4-SubstituentsCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br2,4-di-ClPhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane-2485[2]
Br2-Cl, 4-OMePhenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃Toluene/EtOH/H₂O1001292[4]
I2,4-di-NH₂3-pyridylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃DME/H₂O851678[5]
I2,4-di-OMe2,4-dichloropyrimidinePd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O1000.25-[6]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, proving to be a powerful tool for synthesizing alkynylpyrimidines.[1]

5-Substituent2,4-SubstituentsCoupling PartnerCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br2-benzyloxyPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601285[7]
I2-benzyloxy1-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF25492[7]
I-Propargylamine-------[8]
Br2-Cl, 4-OMePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601288[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9]

5-Substituent2,4-SubstituentsCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br2,4-di-ClAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101875[10]
Cl2,4-di-NH₂4-MethylanilinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene1001682[9]
OTf2-phenylaminoVarious anilinesPd(OAc)₂ (10)Xantphos (20)K₂CO₃1,4-Dioxane1400.3372-97[11]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

In a reaction vessel, combine the 5-substituted 2,4-dialkoxypyrimidine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equiv).[4] Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4] Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[4] Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (6-24 h), monitoring the reaction progress by TLC or LC-MS.[4][12] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as flash column chromatography.[1]

General Protocol for Sonogashira Coupling

To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the 5-substituted 2,4-dialkoxypyrimidine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).[1] Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.) are then added.[1] The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 5-substituted 2,4-dialkoxypyrimidine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).[10] Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature (typically 80-120 °C) with stirring for the indicated time. Reaction progress is monitored by LC-MS or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and key reactivity relationships in the cross-coupling of 5-substituted 2,4-dialkoxypyrimidines.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Pyrimidine, Coupling Partner, Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Inert Establish Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Reactivity_Trends cluster_leaving_group Leaving Group Reactivity at C5 cluster_position Positional Reactivity on Pyrimidine Ring cluster_conclusion Overall Reactivity I Iodine (I) Br Bromine (Br) I->Br > High Higher Reactivity I->High OTf Triflate (OTf) Br->OTf Cl Chlorine (Cl) OTf->Cl > Low Lower Reactivity Cl->Low C4 C4 / C6 C2 C2 C4->C2 > C4->High C5 C5 C2->C5 > C5->Low

Caption: Reactivity trends based on leaving group and position.

References

Benchmarking "2,4-Bis(benzyloxy)-5-bromopyrimidine" synthesis against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2,4-Bis(benzyloxy)-5-bromopyrimidine, a valuable building block in the synthesis of various biologically active compounds. We will explore two primary, experimentally validated routes, presenting a clear comparison of their efficiency and practicality.

Executive Summary

The synthesis of this compound is most commonly achieved through two main pathways, primarily differing in their choice of starting material.

  • Route 1: Direct Benzylation of 5-bromo-2,4-dichloropyrimidine. This is a direct and high-yielding approach that utilizes a commercially available, activated pyrimidine core.

  • Route 2: Two-Step Synthesis from 5-Bromouracil. This route begins with a more readily available and economical starting material, 5-bromouracil, and proceeds through a chlorination step followed by benzylation.

This guide will demonstrate that while the direct benzylation of 5-bromo-2,4-dichloropyrimidine (Route 1) offers a more streamlined process with a high yield in a single step, the two-step synthesis from 5-bromouracil (Route 2) provides a viable alternative, especially when considering the cost and availability of the initial starting materials.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct BenzylationRoute 2: From 5-Bromouracil
Starting Material 5-bromo-2,4-dichloropyrimidine5-Bromouracil
Key Steps Williamson Ether Synthesis1. Chlorination2. Williamson Ether Synthesis
Overall Yield 93%[1]~92.5% (calculated)
Reaction Time 12 hours[1]>13 hours (sum of steps)
Key Reagents Benzyl alcohol, Sodium hydridePhosphorus oxychloride, Benzyl alcohol, Sodium hydride
Solvent(s) TolueneToluene
Purification Filtration and solvent evaporationFiltration, solvent evaporation, and potential for intermediate purification

Experimental Protocols

Route 1: Direct Benzylation of 5-bromo-2,4-dichloropyrimidine

This one-step synthesis involves the direct displacement of the chloro groups with benzyloxy moieties.

Experimental Procedure:

  • Under a nitrogen atmosphere, dissolve benzyl alcohol (6.7 mL, 65 mmol) in 70 mL of dry toluene.

  • To this solution, carefully add sodium hydride (2.9 g, 60 mmol) portion-wise. The reaction is stirred until gas evolution ceases.

  • Cool the resulting suspension to room temperature.

  • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (4.5 g, 20 mmol) in a minimal amount of dry toluene.

  • Slowly add the 5-bromo-2,4-dichloropyrimidine solution dropwise to the sodium benzoxide suspension, ensuring the temperature does not exceed 25°C.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, remove the precipitated sodium chloride by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound. (Reported yield: 3.44 g, 93%).[1]

Route 2: Two-Step Synthesis from 5-Bromouracil

This route involves an initial chlorination of 5-bromouracil, followed by the benzylation of the resulting dichloropyrimidine.

Step 1: Synthesis of 5-bromo-2,4-dichloropyrimidine from 5-Bromouracil

  • In a reaction flask, combine 5-bromouracil (1 equivalent) with phosphorus oxychloride (POCl₃) (typically a 3-5 fold excess).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2,4-dichloropyrimidine. (High yields, often nearly quantitative, have been reported for similar chlorinations).

Step 2: Synthesis of this compound

The procedure for this step is identical to that described in Route 1, using the 5-bromo-2,4-dichloropyrimidine obtained from Step 1 as the starting material.

Alternative Synthetic Considerations: Direct Benzylation of 5-Bromouracil

A theoretically more direct alternative would be the direct O-benzylation of 5-bromouracil via a Williamson ether synthesis. This would involve treating 5-bromouracil with a base to form the dianion, followed by reaction with benzyl bromide. However, this approach is often complicated by competing N-benzylation and the potential for a mixture of O- and N-alkylated products. The tautomeric nature of the uracil ring makes regioselective O-alkylation challenging. While this route could potentially reduce the number of synthetic steps, achieving high yields of the desired O,O-dibenzylated product without significant side products would require careful optimization of reaction conditions, including the choice of base, solvent, and temperature. Due to the lack of a well-established, high-yielding protocol for this specific transformation in the literature, it is considered a less reliable route compared to the two detailed above.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the discussed synthetic routes, the following diagrams have been generated.

Synthesis_Routes start1 5-bromo-2,4-dichloropyrimidine reagent1 Benzyl Alcohol, NaH Toluene, 12h, RT start1->reagent1 product This compound reagent1->product start2 5-Bromouracil step1 Chlorination (POCl3) start2->step1 intermediate 5-bromo-2,4-dichloropyrimidine step1->intermediate intermediate->reagent1

Caption: Comparative workflow of the two main synthetic routes.

Experimental_Workflow cluster_route1 Route 1: Direct Benzylation cluster_route2 Route 2: From 5-Bromouracil r1_start Start with 5-bromo-2,4-dichloropyrimidine r1_step1 React with Sodium Benzoxide in Toluene (12h, RT) r1_start->r1_step1 r1_workup Filtration & Solvent Evaporation r1_step1->r1_workup r1_product Final Product r1_workup->r1_product r2_start Start with 5-Bromouracil r2_step1 Chlorination with POCl3 r2_start->r2_step1 r2_intermediate Isolate 5-bromo-2,4-dichloropyrimidine r2_step1->r2_intermediate r2_step2 React with Sodium Benzoxide in Toluene (12h, RT) r2_intermediate->r2_step2 r2_workup Filtration & Solvent Evaporation r2_step2->r2_workup r2_product Final Product r2_workup->r2_product

Caption: Detailed experimental workflows for each synthetic route.

References

Comparative Guide to Antiviral Nucleosides Synthesized from 2,4-Bis(benzyloxy)-5-bromopyrimidine and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of nucleosides synthesized from the precursor "2,4-Bis(benzyloxy)-5-bromopyrimidine" and its close analogues. The focus is on presenting objective performance data, supported by detailed experimental protocols, to aid in the research and development of novel antiviral therapeutics.

Introduction

The modification of pyrimidine nucleosides at the C5 position has been a fruitful strategy in the discovery of potent antiviral agents. The starting material, this compound, and its derivatives serve as key intermediates in the synthesis of these modified nucleosides. This guide will focus on the synthesis and antiviral activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a potent anti-herpesvirus agent, and its Z-isomer, often synthesized from related 5-substituted pyrimidine precursors.

Data Presentation: Antiviral Activity

The antiviral efficacy of synthesized nucleosides is typically evaluated by determining their 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

The following table summarizes the antiviral activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its (Z)-isomer against various viruses.

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) Herpes Simplex Virus type 1 (HSV-1)Vero0.007>100>14,285
Herpes Simplex Virus type 2 (HSV-2)Vero1.5>100>67
Vaccinia VirusVero1.5>100>67
(Z)-5-(2-bromovinyl)-2'-deoxyuridine Herpes Simplex Virus type 1 (HSV-1)Vero1.5>100>67
Herpes Simplex Virus type 2 (HSV-2)Vero2.5>100>40
Vaccinia VirusVero1.5>100>67

Experimental Protocols

Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) from a 5-Iodouracil Precursor

Step 1: Synthesis of (E)-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine A solution of 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, methyl acrylate, and triethylamine in a suitable solvent is treated with a palladium catalyst, such as palladium(II) acetate with triphenylphosphine. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then purified by chromatography.

Step 2: Hydrolysis to (E)-5-(2-Carboxyvinyl)-2'-deoxyuridine The carbomethoxy derivative is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol or dioxane. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is neutralized, and the product is isolated.

Step 3: Bromodecarboxylation to (E)-5-(2-bromovinyl)-2'-deoxyuridine The carboxyvinyl derivative is dissolved in a suitable solvent, and a solution of N-bromosuccinimide (NBS) and a catalyst, such as lithium acetate, is added. The reaction is stirred at room temperature until completion. The crude product is then purified by crystallization or chromatography to yield BVDU.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity is determined using a plaque reduction assay.

  • Cell Seeding: Confluent monolayers of Vero cells are prepared in 6-well plates.

  • Virus Infection: The cell monolayers are infected with the virus (e.g., HSV-1, HSV-2, or Vaccinia virus) at a concentration that produces approximately 100 plaque-forming units (PFU) per well.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The number of plaques in each well is then counted.

  • EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.

Cytotoxicity Assay
  • Cell Seeding: Vero cells are seeded in 96-well plates.

  • Compound Treatment: The cells are exposed to various concentrations of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT or neutral red uptake assay.

  • CC50 Determination: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizations

Synthesis Pathway from a 5-Substituted Uracil Precursor

Synthesis_Pathway This compound This compound Glycosylation Glycosylation This compound->Glycosylation Protected_5-bromo-2'-deoxyuridine Protected_5-bromo-2'-deoxyuridine Glycosylation->Protected_5-bromo-2'-deoxyuridine Vinylation Vinylation Protected_5-bromo-2'-deoxyuridine->Vinylation Active_Antiviral_Nucleoside Active_Antiviral_Nucleoside Vinylation->Active_Antiviral_Nucleoside

Caption: General synthesis pathway to antiviral nucleosides.

Experimental Workflow for Antiviral Evaluation

Antiviral_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Prepare Cell Monolayers Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Addition Add Test Compounds Virus_Infection->Compound_Addition Incubation Incubate for Plaque Formation Compound_Addition->Incubation Staining_Counting Stain and Count Plaques Incubation->Staining_Counting EC50_Calculation Calculate EC50 Staining_Counting->EC50_Calculation CC50_Calculation Calculate CC50 Staining_Counting->CC50_Calculation SI_Calculation Determine Selectivity Index EC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: Workflow for determining antiviral activity and cytotoxicity.

Mechanism of Action: Inhibition of Viral DNA Polymerase

MoA Antiviral_Nucleoside Antiviral_Nucleoside Cellular_Kinases Cellular_Kinases Antiviral_Nucleoside->Cellular_Kinases Phosphorylation Triphosphate_Form Triphosphate_Form Cellular_Kinases->Triphosphate_Form Viral_DNA_Polymerase Viral_DNA_Polymerase Triphosphate_Form->Viral_DNA_Polymerase Incorporation Viral_DNA_Chain_Termination Viral_DNA_Chain_Termination Viral_DNA_Polymerase->Viral_DNA_Chain_Termination Inhibition

Caption: General mechanism of action for nucleoside antiviral drugs.

A Comparative Guide to the Anticancer Activity of 5-Substituted Pyrimidine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of three key 5-substituted pyrimidine nucleoside analogs: 5-Fluorouracil (5-FU), Capecitabine, and Trifluridine. This document summarizes their cytotoxic effects on various cancer cell lines, details their mechanisms of action through signaling pathway diagrams, and provides standardized protocols for key experimental assays.

Comparative Anticancer Activity

The in vitro cytotoxic activity of 5-Fluorouracil, Capecitabine, and Trifluridine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for each analog in colorectal, breast, and pancreatic cancer cell lines, as reported in various studies.

It is important to note that Capecitabine is a prodrug of 5-FU, and its in vitro activity can be influenced by the metabolic capacity of the cell lines. Trifluridine is often administered with Tipiracil, which prevents its degradation, enhancing its bioavailability and anticancer effect.

Colorectal Cancer Cell Lines
Cell Line5-Fluorouracil (µM)Capecitabine (µM)Trifluridine (µM)
HCT 11611.3 (72h)2850 (24h)>22-fold increase in resistant line
HT-2911.25 (120h)1590 (24h)Not specified
SW620Not specified4190 (24h)Not specified
COLO 205Not specified863 (24h)Not specified
DLD-1Not specifiedNot specifiedIC50 increase in resistant line
RKONot specifiedNot specifiedIC50 increase in resistant line
Breast Cancer Cell Lines
Cell Line5-Fluorouracil (µM)Capecitabine (µM)Trifluridine (µM)
MCF-70.38 (48h)[1]921.1 (72h)[1]5.6 (Median)[2]
4T1Not specified1700 (48h)[3]Not specified
MDA-MB-231Not specifiedNot specified5.6 (Median)[2]
Hs 578TNot specifiedNot specified5.6 (Median)[2]
T-47DNot specifiedNot specified5.6 (Median)[2]
Pancreatic Cancer Cell Lines
Cell Line5-Fluorouracil (µM)Capecitabine (µM)Trifluridine (µM)
MiaPaCa-24.63[4]Not specifiedNot specified
AsPC-13.08[4]Not specifiedNot specified
Capan-10.22[4]Not specifiedNot specified
PANC-1Not specifiedNot specified5.6 (Median)[2]

Mechanisms of Action and Signaling Pathways

The anticancer effects of these pyrimidine analogs are primarily mediated through the disruption of DNA and RNA synthesis and function. Below are diagrams illustrating the key pathways involved in their mechanisms of action.

5-Fluorouracil (5-FU) Metabolic and Signaling Pathway

5-FU_Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA RNA FUTP->RNA Incorporation Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation dTMP dTMP dUMP dUMP dUMP->dTMP Methylation

Caption: Metabolic activation of 5-FU and its subsequent inhibition of thymidylate synthase and incorporation into RNA and DNA.

Capecitabine Metabolic Activation Pathway

Capecitabine_Pathway cluster_0 Liver cluster_1 Tumor Tissue Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase 5-FU 5-FU 5'-DFUR->5-FU Thymidine Phosphorylase Liver Liver Tumor Tumor

Caption: Multi-step enzymatic conversion of the prodrug Capecitabine to the active cytotoxic agent 5-Fluorouracil, with preferential activation in tumor tissue.

Trifluridine and Tipiracil Mechanism of Action

Trifluridine_Pathway Trifluridine Trifluridine Thymidine Phosphorylase Thymidine Phosphorylase Trifluridine->Thymidine Phosphorylase Degradation Trifluridine-MP Trifluridine-MP Trifluridine->Trifluridine-MP Phosphorylation Tipiracil Tipiracil Tipiracil->Thymidine Phosphorylase Inhibition Trifluridine-TP Trifluridine-TP Trifluridine-MP->Trifluridine-TP Phosphorylation Thymidylate Synthase Thymidylate Synthase Trifluridine-MP->Thymidylate Synthase Inhibition DNA DNA Trifluridine-TP->DNA Incorporation DNA Dysfunction DNA Dysfunction DNA->DNA Dysfunction

Caption: Trifluridine's dual mechanism of inhibiting thymidylate synthase and incorporating into DNA, enhanced by Tipiracil's inhibition of its degradation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of results when evaluating the anticancer activity of these compounds.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the pyrimidine nucleoside analogs in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells (medium only) and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cell suspensions

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis using Propidium Iodide (PI)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1-2 x 10^6 cells and wash with PBS. Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

References

A Comparative Guide to the Purity Validation of 2,4-Bis(benzyloxy)-5-bromopyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The compound 2,4-Bis(benzyloxy)-5-bromopyrimidine is a key building block in the synthesis of various biologically active molecules. Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile and thermally labile compounds, making it an ideal choice for this compound. This guide provides a comprehensive comparison of HPLC with other analytical techniques for purity determination, complete with detailed experimental protocols and data presentation.

At a Glance: Comparing Purity Assessment Methods

The selection of a suitable analytical method for purity determination is contingent on several factors, including the chemical nature of the compound, the potential impurities, and the desired level of accuracy. While HPLC is a robust quantitative method, other techniques can offer complementary information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Determination
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation based on differential migration on a solid stationary phase with a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.Determination of the temperature range over which a solid melts.
Purity Assessment Quantifies the main component and impurities based on peak area.Quantifies volatile components and impurities.Qualitative or semi-quantitative assessment of the number of components.Provides structural confirmation and can be used for quantitative analysis (qNMR).A narrow melting point range close to the literature value suggests high purity.[1]
Advantages High resolution, sensitivity, and quantitative accuracy for non-volatile compounds.High resolution for volatile and thermally stable compounds.Simple, rapid, and cost-effective for preliminary checks.[2]Provides detailed structural information about the compound and any impurities.[3]Simple and rapid indication of purity.[4]
Limitations Not suitable for volatile compounds.Requires the compound to be volatile and thermally stable.Lower resolution and sensitivity compared to HPLC.Lower sensitivity compared to HPLC for impurity detection.[2]Less specific; impurities can sometimes have a minimal effect on the melting point.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative purity assessment of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Further dilute the stock solution with the mobile phase (60% B) to a final concentration of 10 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.[2]

Analysis:

  • Inject the prepared sample solution and record the chromatogram.

  • The percentage purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks.

Workflow for HPLC Purity Determination```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve 1 mg dilute Dilute with Mobile Phase dissolve->dilute to 10 µg/mL filter Filter Sample dilute->filter 0.45 µm filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate Area Normalization

References

Interpreting the Spectroscopic Signature of 2,4-Bis(benzyloxy)-5-bromopyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the synthetic building block 2,4-Bis(benzyloxy)-5-bromopyrimidine is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with structurally related pyrimidine derivatives to facilitate the structural elucidation of this class of compounds.

Unveiling the Structure: A Comparative Spectral Analysis

The definitive identification of a synthetic compound like this compound hinges on the combined application of NMR spectroscopy and mass spectrometry. While NMR provides a detailed map of the molecule's carbon-hydrogen framework, mass spectrometry confirms its molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Expected ¹H NMR Spectrum of this compound:

The proton NMR spectrum is predicted to exhibit several key signals that correspond to the distinct proton environments within the molecule:

  • Phenyl Group Protons: A complex series of signals, appearing as a multiplet, is expected in the aromatic region of the spectrum, typically between δ 7.2 and 7.5 ppm. This group of signals would integrate to ten protons, accounting for all the protons on the two phenyl rings of the benzyloxy substituents.

  • Methylene Protons (-CH₂-): Two distinct singlets, each representing two protons, are anticipated for the methylene bridges of the benzyloxy groups. The electronic differences at the C2 and C4 positions of the pyrimidine ring render these methylene groups chemically non-equivalent. These signals are likely to appear in the δ 5.0-5.5 ppm range.

  • Pyrimidine Ring Proton: A single, sharp signal, a singlet, is expected for the lone proton attached to the C6 position of the pyrimidine ring. The electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom at C5 would shift this proton's signal downfield, likely to the δ 8.0-8.5 ppm region.

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum, typically recorded with proton decoupling to simplify the signals to singlets, is expected to provide complementary structural information:

  • Pyrimidine Ring Carbons: The four carbon atoms of the pyrimidine ring are chemically distinct and should give rise to four separate signals.

    • C2 and C4: The carbons bearing the benzyloxy groups are expected to be the most downfield of the pyrimidine carbons, with chemical shifts in the range of δ 160-170 ppm.

    • C5: The carbon atom directly bonded to the bromine atom is expected to be significantly shielded, with its signal appearing around δ 100-110 ppm.

    • C6: The carbon atom bonded to the single pyrimidine proton is anticipated to resonate in the δ 155-160 ppm region.

  • Benzyloxy Group Carbons:

    • Methylene Carbons (-CH₂-): Two separate signals are predicted for the two non-equivalent methylene carbons, likely appearing in the δ 65-75 ppm range.

    • Phenyl Carbons: The carbons of the two phenyl rings will produce a set of signals in the characteristic aromatic region of δ 127-137 ppm, corresponding to the ipso, ortho, meta, and para carbons.

Comparative NMR Data of Structurally Related Pyrimidines:

Table 1: Comparative ¹H and ¹³C NMR Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃Expected: 8.0-8.5 (s, 1H, H-6), 7.2-7.5 (m, 10H, Ar-H), 5.0-5.5 (s, 4H, -CH₂-)Expected: 160-170 (C2, C4), 155-160 (C6), 127-137 (Ar-C), 100-110 (C5), 65-75 (-CH₂-)
5-Bromouracil DMSO-d₆11.3 (br s, 2H, -NH), 8.0 (s, 1H, H-6)159.9 (C4), 150.6 (C2), 142.0 (C6), 96.9 (C5)
2,4-Dichloropyrimidine CDCl₃8.65 (d, 1H, J=5.2 Hz, H-6), 7.45 (d, 1H, J=5.2 Hz, H-5)162.2 (C2), 159.9 (C4), 153.2 (C6), 122.1 (C5)

Note: The chemical shifts for this compound are predicted values based on established structure-spectra correlations.

Mass Spectrometry: Confirming Molecular Identity

Expected Mass Spectrum of this compound:

Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its structure.

  • Molecular Ion Peak (M⁺): The calculated molecular weight of this compound (C₁₈H₁₅BrN₂O₂) is 371.23 g/mol . Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak in the mass spectrum will appear as a characteristic doublet of two peaks of almost equal intensity at m/z 370 and 372. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

  • Key Fragmentation Patterns: A prominent fragmentation pathway for this molecule would be the cleavage of the benzyl groups. A strong signal at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), is a hallmark of compounds containing a benzyl moiety. Other expected fragments would result from the loss of a benzyloxy radical or the entire benzyloxy group.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Features (m/z)
This compound C₁₈H₁₅BrN₂O₂371.23Expected: [M]⁺ at m/z 370/372 (1:1 ratio), [M-C₇H₇]⁺ at m/z 280/282, [C₇H₇]⁺ at m/z 91.
5-Bromouracil C₄H₃BrN₂O₂190.98[M]⁺ at m/z 190/192 (1:1 ratio)
2,4-Dichloropyrimidine C₄H₂Cl₂N₂148.98[M]⁺ at m/z 148/150/152 (9:6:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

Standard Experimental Protocols

The acquisition of high-quality NMR and MS data is crucial for accurate structural determination. The following are generalized protocols for the analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal reference standard.

  • Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient number of scans are acquired to achieve a high signal-to-noise ratio. For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope, and spectra are usually recorded with broadband proton decoupling.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition: For routine analysis, a low-resolution mass spectrum is acquired to identify the molecular ion and major fragments. For unambiguous formula determination, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.

Logical Workflow for Spectral Data Interpretation

The systematic interpretation of spectral data is a cornerstone of chemical analysis. The following diagram illustrates the logical workflow for the structural elucidation of a molecule like this compound.

spectral_interpretation_workflow cluster_sample Sample & Preparation cluster_analysis Data Acquisition cluster_data Data Analysis & Interpretation cluster_confirmation Structural Confirmation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LRMS, HRMS) Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Analyze Molecular Ion, Isotope Patterns, Fragmentation MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of organic compounds.

A Comparative Guide to the Structural Confirmation of 2,4-Bis(benzyloxy)-5-bromopyrimidine Derivatives Utilizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 2,4-bis(benzyloxy)-5-bromopyrimidine and its derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for the parent compound is not currently available, this document outlines the established workflow for structural elucidation and presents comparative data from analogous pyrimidine derivatives to illustrate the process.

The precise determination of the three-dimensional atomic arrangement in a molecule is a critical step in chemical research and pharmaceutical development. For complex organic molecules such as this compound, which serves as a versatile building block in medicinal chemistry, unambiguous structural verification is essential to understand its reactivity, properties, and potential biological interactions.

Workflow for Structural Elucidation

The confirmation of a chemical structure is a multi-step process, beginning with synthesis and purification, followed by a series of analytical characterizations. X-ray crystallography provides the most definitive structural evidence, but is often complemented by other spectroscopic methods.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir crystal_growth Single Crystal Growth purification->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Figure 1. A generalized workflow for the synthesis and structural confirmation of a this compound derivative.

Comparative Analysis of Structural Elucidation Techniques

While NMR and Mass Spectrometry provide crucial information about the connectivity and mass of a molecule, X-ray crystallography stands alone in its ability to provide a precise three-dimensional structure.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.Provides detailed structural information in solution.Does not provide bond lengths or angles directly; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires very small sample amount.Provides no information on stereochemistry or atom connectivity.

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the typical steps for determining the structure of a small organic molecule like a this compound derivative.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

    • Employ a slow evaporation or vapor diffusion technique to allow for the gradual formation of single crystals.

    • Select a well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for analysis.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure is evaluated based on parameters such as the R-factor, goodness-of-fit, and residual electron density.

Illustrative Crystallographic Data for a Related Pyrimidine Derivative

The following table presents hypothetical crystallographic data for a generic brominated pyrimidine derivative to illustrate the expected parameters.

Parameter Example Value
Chemical Formula C₁₈H₁₅BrN₂O₂
Formula Weight 371.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 11.234(5)
β (°) 98.76(2)
Volume (ų) 1734.5(12)
Z 4
Density (calculated) (g/cm³) 1.423
Absorption Coefficient (mm⁻¹) 2.456
F(000) 760
Theta range for data collection (°) 2.3 to 28.1
Reflections collected 15678
Independent reflections 3456 [R(int) = 0.045]
Final R indices [I>2sigma(I)] R₁ = 0.035, wR₂ = 0.087
R indices (all data) R₁ = 0.048, wR₂ = 0.095
Goodness-of-fit on F² 1.05

Logical Relationship in Structure Determination

The process of solving a crystal structure follows a logical progression from diffraction data to a refined molecular model.

diffraction_pattern Diffraction Pattern (Spots' Intensities and Positions) unit_cell Unit Cell Parameters & Space Group diffraction_pattern->unit_cell Indexing electron_density_map Electron Density Map unit_cell->electron_density_map Structure Solution (Phase Problem) initial_model Initial Atomic Model electron_density_map->initial_model Model Building refined_model Refined Structural Model initial_model->refined_model Least-Squares Refinement final_structure Final Crystal Structure (CIF File) refined_model->final_structure Validation

Figure 2. Logical flow from X-ray diffraction data to the final crystal structure.

The Pyrimidine Scaffold: A Comparative Analysis of 2,4-Disubstituted-5-Bromopyrimidine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine core represents a privileged scaffold in the design of targeted kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from a 2,4-bis(benzyloxy)-5-bromopyrimidine precursor, offering a head-to-head comparison of their efficacy against various kinases, supported by experimental data and detailed methodologies.

The journey from the starting material, this compound, to clinically relevant kinase inhibitors involves a strategic synthetic pathway. The initial step involves the deprotection of the benzyloxy groups to yield 5-bromo-2,4-dihydroxypyrimidine, commonly known as 5-bromouracil. This intermediate then undergoes chlorination to form the highly versatile 5-bromo-2,4-dichloropyrimidine. This key intermediate is then subjected to sequential nucleophilic aromatic substitution reactions with a variety of anilines and amines to generate a diverse library of 2,4-dianilino- and 2,4-diaminopyrimidine derivatives. These final compounds have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases.

Comparative Efficacy of 2,4-Disubstituted-5-Bromopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activity (IC50) of various 2,4-dianilino- and 2,4-diaminopyrimidine derivatives against several key protein kinases implicated in cancer and other diseases. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives Against Focal Adhesion Kinase (FAK)

Compound IDR2 Substituent (at C2)R4 Substituent (at C4)FAK IC50 (µM)
8a 4-(morpholinomethyl)aniline4-chloroaniline0.047
TAE226 (Reference)---

Data sourced from a study on 2,4-dianilinopyrimidine derivatives as FAK inhibitors.[1]

Table 2: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives Against Ribosomal S6 Kinase 2 (RSK2)

Compound IDR2 Substituent (at C2)R4 Substituent (at C4)RSK2 IC50 (nM)
3e Substituted anilineSubstituted aniline37.89

Data from a study on 2,4-dianilinopyrimidine derivatives as novel RSK inhibitors.[2]

Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives Against Cyclin-Dependent Kinase 7 (CDK7)

Compound IDR2 Substituent (at C2)R4 Substituent (at C4)CDK7 IC50 (nM)
22 Substituted amineSubstituted aniline7.21

Data from a study on the design and synthesis of 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors.

Table 4: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives Against p21-Activated Kinase 4 (PAK4)

Compound IDR2 Substituent (at C2)R4 Substituent (at C4)PAK4 IC50 (nM)
A2 Substituted amineSubstituted amine18.4
B6 Substituted amineSubstituted amine5.9
B8 Substituted amineSubstituted amine20.4

Data from a study discovering 2,4-diaminopyrimidine derivatives targeting PAK4.

Table 5: Inhibitory Activity of 2,4-Dianilino-5-fluoropyrimidine Derivatives Against Anaplastic Lymphoma Kinase (ALK)

Compound IDR2 Substituent (at C2)R4 Substituent (at C4)ALK IC50 (nM)
6f Substituted anilineSubstituted aniline-

Note: Specific IC50 value for compound 6f was not provided in the abstract, but it was highlighted as the most potent compound in the series.[3]

Experimental Protocols

Detailed methodologies for the synthesis of the kinase inhibitors and the assessment of their biological activity are crucial for reproducibility and further development.

Synthesis of 5-Bromo-2,4-dichloropyrimidine (Key Intermediate)

The conversion of 5-bromouracil (the deprotected form of this compound) to 5-bromo-2,4-dichloropyrimidine is a critical step.[4][5][6]

Materials:

  • 5-bromouracil

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a catalyst)[7]

  • Ice water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a mixture of 5-bromouracil and an excess of phosphorus oxychloride is prepared. N,N-Dimethylaniline can be added as a catalyst.[7]

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4 hours to 4 days, depending on the scale and specific conditions) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[6]

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The reaction mixture is then carefully and slowly poured into ice water with vigorous stirring to quench the reaction.

  • The aqueous mixture is extracted with an organic solvent such as dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 5-bromo-2,4-dichloropyrimidine.

  • The crude product can be further purified by vacuum distillation or column chromatography.[5]

General Synthesis of 2,4-Dianilino/Diaminopyrimidine Derivatives

The synthesis of the final kinase inhibitors is achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Appropriate aniline or amine (2 equivalents)

  • A base such as diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • A suitable solvent such as isopropanol, ethanol, or N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent, the first aniline or amine (1 equivalent) and a base are added.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until the selective substitution at the more reactive C4 position is complete (monitored by TLC).

  • The second aniline or amine (1 equivalent) is then added to the reaction mixture, which is subsequently heated to a higher temperature (e.g., reflux) to facilitate the substitution at the less reactive C2 position.

  • Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired 2,4-disubstituted-5-bromopyrimidine derivative.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The potency of the synthesized compounds against their target kinases is determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., FAK, RSK2, CDK7, PAK4, ALK)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Serial dilutions of the inhibitor compounds are prepared in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, the kinase, its specific substrate, and the inhibitor dilutions are added to the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Following incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Visualizing the Path to Inhibition

To better understand the processes involved, the following diagrams illustrate the general synthetic workflow and a representative signaling pathway affected by these inhibitors.

G cluster_0 Synthesis of Kinase Inhibitors Start 2,4-Bis(benzyloxy)- 5-bromopyrimidine Intermediate1 5-Bromo-2,4-dihydroxypyrimidine (5-Bromouracil) Start->Intermediate1 Deprotection Intermediate2 5-Bromo-2,4-dichloropyrimidine Intermediate1->Intermediate2 Chlorination (POCl3) Final_Product 2,4-Dianilino/Diamino- 5-bromopyrimidine Derivatives Intermediate2->Final_Product Sequential SNAr (Anilines/Amines)

General synthetic workflow for 2,4-disubstituted-5-bromopyrimidine kinase inhibitors.

G cluster_1 Simplified FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Downstream Cell Proliferation, Migration, Survival FAK->Downstream Inhibitor 2,4-Dianilinopyrimidine Derivative Inhibitor->FAK Inhibition

Simplified representation of FAK signaling and its inhibition.

References

Safety Operating Guide

Proper Disposal of 2,4-Bis(benzyloxy)-5-bromopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Bis(benzyloxy)-5-bromopyrimidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, ensuring adherence to safety protocols and regulatory requirements.

Hazard Profile and Safety Considerations

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.[3] this compound waste must be collected in a dedicated container for halogenated organic waste.[1][4]

Key Steps for Collection:

  • Container Selection: Use a sturdy, leak-proof container that is chemically resistant. Whenever possible, the original container is a suitable choice.[5][6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[1][6] The label should also include the full chemical name: "this compound."

  • Segregation: Do not mix this waste with non-halogenated organic waste, as this can create toxic byproducts during disposal processes like incineration.[1] It should also be kept separate from incompatible materials such as strong oxidizing agents.

  • Container Management: Keep the waste container securely closed except when adding waste.[5] Do not overfill the container; it should be filled to no more than three-quarters of its capacity.[6]

Disposal Procedures

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8]

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all waste materials containing this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., gloves, filter paper, silica gel), in the designated halogenated organic waste container.[1]

  • Request Pickup: Once the container is full or ready for disposal, arrange for a waste pickup through your institution's established procedures.[5][6]

  • Professional Disposal: The licensed waste disposal service will transport the waste for final treatment, which for halogenated organic compounds typically involves incineration at a specialized hazardous waste facility equipped with emission control systems.[9]

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the sink or in the regular trash.[5][7]

  • Do NOT allow the chemical to evaporate in a fume hood as a method of disposal.[7]

Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of this compound, with some data inferred from structurally similar compounds due to the absence of a specific SDS.

ParameterValue/InstructionSource
Chemical Name This compoundPubChem
CAS Number 41244-53-5Echemi
Molecular Formula C18H15BrN2O2PubChem
Waste Category Halogenated Organic Waste[1][4]
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[8]
Storage Cool, dry, well-ventilated area away from incompatible materials[1]
Disposal Method Collection by a licensed hazardous waste disposal company for incineration[7][8]

Experimental Protocols

There are no specific experimental protocols for the disposal itself, as it is a procedural process. However, the protocol for preparing the waste for disposal is as follows:

  • Objective: To safely collect and store this compound waste for professional disposal.

  • Materials:

    • Appropriately labeled, sealable, and chemically resistant waste container for halogenated organic waste.

    • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

  • Procedure:

    • Designate a specific container for "Halogenated Organic Waste" in the laboratory.

    • Ensure the container is properly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the name of the chemical(s) being added.

    • When generating waste containing this compound, carefully transfer it to the designated waste container.

    • This includes any residual amounts of the solid compound, solutions containing the compound, and any materials used for cleaning spills (e.g., absorbent pads).

    • Solid waste, such as contaminated gloves or weighing paper, should also be placed in this container.[1]

    • Keep the container tightly sealed when not in use.

    • Store the waste container in a designated, safe location within the lab, away from general work areas and incompatible chemicals.

    • When the container is approximately 75% full, or in accordance with your institution's guidelines, arrange for a pickup from your EHS department or contracted waste disposal service.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Collection & Storage cluster_2 Final Disposal A Generate Waste (e.g., unused product, contaminated labware) B Identify as Halogenated Organic Waste A->B C Select Appropriate Waste Container (leak-proof, compatible) B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name C->D E Segregate from Non-Halogenated & Incompatible Waste D->E F Store in a Safe, Designated Area E->F G Container is Full (approx. 75%) or Disposal is Required F->G H Arrange for Waste Pickup (Contact EHS or Licensed Contractor) G->H I Professional Disposal (Incineration at a licensed facility) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Bis(benzyloxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2,4-Bis(benzyloxy)-5-bromopyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₈H₁₅BrN₂O₂[1][2][]
Molecular Weight 371.23 g/mol [1][2][]
CAS Number 41244-53-5[1][2][]
Appearance Off-white solid[4]
Melting Point 88-90 °C
Boiling Point 517.4 ± 60.0 °C (Predicted)
Density 1.419 ± 0.06 g/cm³ (Predicted)[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5] or 0-8°C[4]

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, the closely related compound 2-Benzyloxy-5-bromopyrimidine is classified with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to handle this compound as a compound with similar potential hazards.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection Work should be conducted in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or an air-purifying respirator is required.NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic procedure minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure a designated work area within a chemical fume hood is clean and free of incompatible materials.[6]

    • Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available.

    • Confirm that the chemical fume hood is functioning correctly.

  • Handling:

    • Wear all required PPE before handling the compound.

    • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

    • Keep the container tightly closed when not in use.[6]

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Clean the work area and any equipment used.

    • Properly dispose of any contaminated materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.

  • Waste Segregation:

    • As a brominated organic compound, it must be segregated as halogenated organic waste.

    • Keep it separate from non-halogenated waste and incompatible materials such as strong oxidizing agents.

  • Waste Collection:

    • Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated and clearly labeled solid hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated halogenated organic solvent waste container.

  • Container Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.

    • Store the hazardous waste container in a designated satellite accumulation area.

  • Professional Disposal:

    • Arrange for disposal through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for guidance and pickup scheduling.

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE handle_weigh Weigh & Transfer prep_ppe->handle_weigh prep_hood Verify Fume Hood prep_hood->handle_weigh prep_materials Prepare Materials & Spill Kit prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store Securely handle_reaction->handle_store cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Bis(benzyloxy)-5-bromopyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Bis(benzyloxy)-5-bromopyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.